Sabarubicin
Description
This compound is a disaccharide analogue of the anthracycline antineoplastic antibiotic doxorubicin. this compound intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent also induces apoptosis through a p53-independent mechanism. this compound is less cardiotoxic than doxorubicin.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO13/c1-12-26(37)17(33)7-21(43-12)46-31-13(2)44-22(8-18(31)35)45-19-10-32(42,20(36)11-34)9-16-23(19)30(41)25-24(29(16)40)27(38)14-5-3-4-6-15(14)28(25)39/h3-6,12-13,17-19,21-22,26,31,34-35,37,40-42H,7-11,33H2,1-2H3/t12-,13-,17-,18-,19-,21-,22-,26+,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHRZZISQVWPLK-UIRGBLDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870233 | |
| Record name | Sabarubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211100-13-9 | |
| Record name | Sabarubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211100-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sabarubicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211100139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sabarubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sabarubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SABARUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS499WOZ93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sabarubicin's Mechanism of Action in p53-Null Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabarubicin (MEN 10755) is a third-generation anthracycline and a potent topoisomerase II inhibitor. Its chemical structure is designed to overcome some of the limitations of earlier anthracyclines, such as doxorubicin, including reduced cardiotoxicity and activity in multidrug-resistant cancer cells. A crucial aspect of cancer therapy is understanding how drugs exert their effects in the context of different genetic backgrounds of cancer cells, particularly in relation to the tumor suppressor protein p53. The p53 protein is a key regulator of cell cycle arrest and apoptosis in response to DNA damage.[1] In a large percentage of human cancers, p53 is mutated or deleted, leading to resistance to conventional chemotherapies.[1] This guide provides an in-depth technical overview of the inferred mechanism of action of this compound in cancer cells lacking functional p53. Due to the limited direct experimental data on this compound in p53-null models, this document leverages findings from closely related anthracyclines, such as doxorubicin and novel non-cardiotoxic anthracyclines like AD 198 and AD 312, to construct a probable mechanistic framework.
Core Mechanism of Action: Topoisomerase II Inhibition
Like other anthracyclines, this compound's primary mechanism of action is the inhibition of topoisomerase II.[2] This enzyme is critical for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs).[3] this compound intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex.[2] This prevents the re-ligation of the DNA strands, leading to the accumulation of DSBs and ultimately triggering cell death pathways.[3]
p53-Independent Cell Death in Response to Anthracyclines
While p53 plays a significant role in mediating the cellular response to DNA damage, studies with various anthracyclines have demonstrated that p53-null or p53-mutant cancer cells can still undergo apoptosis, indicating the existence of p53-independent cell death pathways.[4][5][6]
Quantitative Data on Anthracycline Efficacy in p53-Deficient Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various anthracyclines in cancer cell lines with different p53 statuses. This data suggests that while a functional p53 can sensitize cells to these agents, its absence does not confer complete resistance.
| Anthracycline | Cell Line | p53 Status | IC50 (µM) | Reference |
| Doxorubicin | HCT116 | Wild-Type | Not specified, but sensitive | [5] |
| Doxorubicin | HCT116 p53-/- | Null | Not specified, but more sensitive than wild-type | [5] |
| Doxorubicin | LNCaP | Wild-Type | Sensitive (apoptosis at 1 µM) | [6] |
| Doxorubicin | PC3 | Null | Sensitive, but less so than LNCaP | [6] |
| Doxorubicin | U2OS | Wild-Type | Sensitive | [7][8] |
| Doxorubicin | MG-63 | Null | Resistant | [7][8] |
| Doxorubicin | HepG2 | Wild-Type | 12.2 | [9] |
| Doxorubicin | Huh7 | Mutant | > 20 | [9] |
| Doxorubicin | UMUC-3 | Mutant | 5.1 | [9] |
| Doxorubicin | VMCUB-1 | Mutant | > 20 | [9] |
| Doxorubicin | TCCSUP | Mutant | 12.6 | [9] |
| Doxorubicin | A549 | Wild-Type | > 20 | [9] |
| Doxorubicin | HeLa | Wild-Type (HPV E6) | 2.9 | [9] |
| Doxorubicin | MCF-7 | Wild-Type | 2.5 | [9] |
| AD 198 | RT4 | Wild-Type | Effective | [4] |
| AD 198 | J82 | Mutant | Less effective | [4] |
| AD 312 | RT4 | Wild-Type | Effective | [4] |
| AD 312 | J82 | Mutant | Less effective | [4] |
Signaling Pathways in p53-Null Cancer Cells
In the absence of functional p53, this compound-induced DNA damage is hypothesized to activate alternative signaling pathways leading to apoptosis and cell cycle arrest.
Caption: Inferred signaling pathway of this compound in p53-null cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-treated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
-
Cell Treatment: Treat cells with this compound at the desired concentration and time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.[13][14][15][16]
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting: Collect and wash cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.
-
Washing: Centrifuge and wash the cells with PBS.
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Caption: Workflow for cell cycle analysis using propidium iodide.
Western Blotting for DNA Damage Response Proteins
This technique is used to detect the expression levels of key proteins involved in the DNA damage response.[17][18][19][20]
-
Protein Extraction: Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2AX, cleaved PARP, cleaved Caspase-3, Bax, Bcl-2, c-myc) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
While direct experimental evidence for this compound in p53-null cancer cells is not yet widely available, the existing data from related anthracyclines strongly suggests that it can induce cell death through p53-independent mechanisms. The primary mode of action is the inhibition of topoisomerase II, leading to DNA double-strand breaks. In the absence of p53, these DNA lesions likely trigger alternative signaling cascades involving the activation of ATM/ATR, modulation of the Bax/Bcl-2 ratio, and subsequent caspase activation, ultimately leading to apoptosis. Furthermore, this compound may induce a G2/M cell cycle arrest independent of p21. The provided experimental protocols offer a robust framework for investigating the precise molecular mechanisms of this compound in various cancer cell models, which will be crucial for its future clinical development and application, particularly in tumors with compromised p53 function.
References
- 1. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Mutations of p53 decrease sensitivity to the anthracycline treatments in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ras Puts the Brake on Doxorubicin-mediated Cell Death in p53-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. pubcompare.ai [pubcompare.ai]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Pathway Analysis of Sabarubicin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sabarubicin (MEN 11507) is a potent anthracycline antibiotic and topoisomerase II inhibitor that exhibits a broad spectrum of antitumor activity. A key mechanism of its efficacy is the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides a comprehensive overview of the molecular pathways implicated in this compound-induced apoptosis. Due to the limited specific data on this compound, this guide leverages the extensive research on the closely related and well-characterized anthracycline, Doxorubicin, as a proxy to elucidate the core apoptotic mechanisms. This document details the primary molecular interactions, key signaling cascades, and provides experimental protocols for the analysis of these pathways.
Introduction to this compound and Apoptosis
This compound, a 4-demethoxy-anthracycline, exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[1] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2][3] By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of DNA double-strand breaks, which triggers a cascade of cellular stress responses culminating in apoptosis.[1][4] Apoptosis is a regulated process of cell death characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the activation of a family of cysteine proteases called caspases.[5][6] Understanding the molecular intricacies of this compound-induced apoptosis is critical for optimizing its therapeutic use and for the development of novel combination therapies.
Core Molecular Pathways in this compound-Induced Apoptosis
The apoptotic signaling cascade initiated by this compound is a multi-faceted process involving several interconnected pathways.
Topoisomerase II Inhibition and DNA Damage Response
The primary initiating event in this compound-induced apoptosis is the inhibition of topoisomerase II. This leads to the formation of stable drug-enzyme-DNA ternary complexes, which results in DNA strand breaks.[1][4] The cell recognizes this DNA damage and activates a complex DNA damage response (DDR).
Caption: this compound's primary mechanism of action.
The Intrinsic (Mitochondrial) Apoptotic Pathway
The DNA damage response often converges on the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This compound-induced stress signaling alters the balance between these proteins in favor of apoptosis.
Pro-apoptotic signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9, an initiator caspase.
Interestingly, studies on this compound have shown that its induction of apoptosis in A2780 human ovarian tumor cells is independent of mitochondrial DNA (mtDNA).[7][8] This suggests that while the mitochondrial pathway is engaged, the integrity of mtDNA itself is not a prerequisite for apoptosis in this context.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
The Extrinsic (Death Receptor) Apoptotic Pathway
While the intrinsic pathway is considered the primary route for DNA damage-induced apoptosis, some evidence from related anthracyclines suggests a potential role for the extrinsic pathway. This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid, thereby amplifying the apoptotic signal through the mitochondrial pathway.
Caspase Cascade Activation
Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[5][6] These caspases are responsible for the cleavage of a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Studies on the human colon cancer cell line HCT-116 have demonstrated that this compound induces the activation of caspase-3.[9]
Quantitative Data Presentation
The following tables summarize representative quantitative data on the effects of anthracyclines on key apoptotic markers. While specific data for this compound is limited, these Doxorubicin-based findings illustrate the expected outcomes of experimental analysis.
Table 1: Effect of Doxorubicin on Bcl-2 Family Protein Expression in Breast Cancer Cell Lines (48h Treatment)
| Cell Line | Treatment | Bax Expression (Fold Change vs. Control) | Bcl-2 Expression (Fold Change vs. Control) |
| MCF-10F | 1 µM Doxorubicin | ↑ 1.8[10] | ↓ 0.6[10] |
| MCF-7 | 4 µM Doxorubicin | ↓ 0.7[10] | ↓ 0.5[10] |
| MDA-MB-231 | 1 µM Doxorubicin | ↑ 2.1[10] | ↓ 0.4[10] |
Table 2: Caspase-3/7 Activity in H9c2 Cardiomyocytes Treated with Doxorubicin
| Doxorubicin Concentration | Treatment Duration | Caspase-3/7 Activity (% of Control) |
| 0.1 µM | 4 h | ~120%[11] |
| 1 µM | 4 h | ~180%[11] |
| 0.1 µM | 8 h | ~150%[11] |
| 1 µM | 8 h | ~250%[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Western Blot Analysis of Bcl-2 Family Proteins and Caspases
This technique is used to detect and quantify specific proteins in a cell lysate.
Protocol:
-
Treat cells with this compound and harvest by scraping.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.[13][14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Caption: A typical Western blot workflow.
Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of specific caspases.
Protocol:
-
Plate cells and treat with this compound as for other assays.
-
Lyse cells according to the manufacturer's protocol for the specific caspase assay kit.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.[5]
Topoisomerase II Activity Assay (Decatenation Assay)
This assay measures the ability of topoisomerase II to resolve catenated DNA networks.
Protocol:
-
Incubate purified topoisomerase II or nuclear extracts with kinetoplast DNA (kDNA) in the presence or absence of this compound in a reaction buffer containing ATP.[15][16]
-
Stop the reaction with a stop buffer containing SDS and proteinase K.
-
Separate the DNA products on an agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light. Decatenated DNA will migrate into the gel, while catenated kDNA will remain in the well.
Conclusion
This compound induces apoptosis in cancer cells through a complex and coordinated series of molecular events initiated by the inhibition of topoisomerase II. The subsequent DNA damage response activates the intrinsic apoptotic pathway, leading to the activation of the caspase cascade. While the broad strokes of this process are understood, further research is needed to delineate the specific nuances of this compound's action in different cancer types and to identify potential biomarkers for predicting treatment response. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will be instrumental in the continued development and clinical application of this promising anticancer agent.
References
- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. advetresearch.com [advetresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Sabarubicin Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, purification, and mechanisms of action of Sabarubicin (MEN 10755) and its analogues. This compound, a disaccharide analogue of doxorubicin, has demonstrated significant antitumor activity, attributed to its role as a potent topoisomerase II poison that induces p53-independent apoptosis.[1] This document details the synthetic strategies, experimental protocols, and purification methodologies for these promising anticancer agents, supplemented with quantitative data and visual diagrams of key pathways.
I. Chemical Synthesis of this compound and its Analogues
The synthesis of this compound and its analogues is a complex, multi-step process that relies on a convergent synthetic strategy. This approach involves the independent synthesis of a disaccharide donor and an aglycone acceptor, which are then coupled in a crucial glycosylation reaction.
A key precursor for this compound is 14-acetoxyidarubicinone, which serves as the aglycone acceptor.[1] The disaccharide moiety typically consists of a 2-deoxy-L-fucose unit linked to a daunosamine residue. The synthesis of these disaccharide anthracyclines provides insights into the configurational requirements of the sugar residues for potent antitumor activity.[2]
Key Synthetic Methodologies:
Two primary methods have been employed for the critical glycosylation step in the synthesis of this compound and its analogues:
-
Koenigs-Knorr Reaction: This classical method involves the use of a glycosyl halide (typically a bromide or chloride) as the glycosyl donor, activated by a heavy metal salt promoter, such as silver or mercury salts.[3]
-
Glycal-Based Synthesis: This method utilizes glycals (1,2-unsaturated sugars) as precursors to the glycosyl donor. The glycal is activated to form an electrophilic intermediate that then reacts with the aglycone acceptor. This approach can offer advantages in terms of stereocontrol and milder reaction conditions.[4][5]
The choice of protecting groups for the sugar hydroxyls and the amino group of daunosamine is critical for achieving high yields and the desired stereoselectivity in the glycosylation reaction.
Experimental Protocol: Synthesis of a this compound Analogue (Illustrative)
The following is a generalized protocol based on reported synthetic strategies for disaccharide anthracyclines:
-
Synthesis of the Disaccharide Donor:
-
Protect the hydroxyl groups of a suitable 2-deoxy-L-fucose derivative with appropriate protecting groups (e.g., acetyl, benzoyl).
-
Activate the anomeric position to form a glycosyl donor (e.g., a glycosyl bromide via treatment with HBr in acetic acid).
-
Couple the activated 2-deoxy-L-fucose donor with a protected daunosamine derivative under Koenigs-Knorr conditions (e.g., using silver triflate as a promoter in a non-polar solvent like dichloromethane).
-
Selectively deprotect and then activate the anomeric position of the resulting disaccharide to prepare it for glycosylation with the aglycone.
-
-
Glycosylation with Idarubicinone:
-
Dissolve the protected idarubicinone aglycone and the activated disaccharide donor in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Add a suitable promoter (e.g., silver triflate or trimethylsilyl trifluoromethanesulfonate - TMSOTf) at a low temperature (e.g., -20°C to 0°C).
-
Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction and perform an aqueous workup to remove the promoter and other water-soluble byproducts.
-
-
Deprotection:
-
Remove the protecting groups from the sugar moieties and the aglycone. This typically involves basic hydrolysis (e.g., with sodium methoxide in methanol) for ester protecting groups and acidic treatment for other protecting groups.
-
Synthesis of Deamino Analogues
The synthesis of deamino analogues of this compound, such as MEN 10959 and MEN 12297, follows a similar convergent strategy. The key difference lies in the synthesis of the modified sugar moiety, where the amino group is replaced with another functional group. These analogues have also been shown to induce DNA cleavage mediated by topoisomerase II.[1]
II. Purification of this compound Analogues
The purification of this compound and its analogues is crucial to isolate the desired product from unreacted starting materials, byproducts, and stereoisomers. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.
Experimental Protocol: HPLC Purification
A general HPLC protocol for the purification of anthracycline analogues is as follows:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Gradient: The gradient is programmed to start with a lower concentration of the organic solvent and gradually increase to elute the compounds based on their polarity.
-
Detection: A UV-Vis detector is used to monitor the elution of the compounds, typically at a wavelength corresponding to the absorbance maximum of the anthracycline chromophore.
-
Fraction Collection: Fractions corresponding to the desired product peak are collected, and the solvent is removed under reduced pressure.
It is often necessary to perform multiple rounds of purification to achieve the desired level of purity (>95%).[6] The purity of the final compound is then confirmed by analytical HPLC and characterized by spectroscopic methods such as NMR and mass spectrometry.
III. Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its analogues.
| Compound | Synthetic Yield (Glycosylation Step) | Purity (after HPLC) | Reference |
| Disaccharide Anthracycline Analogues | 4-95% (depending on method and substrates) | >95% | [7] |
| This compound (MEN 10755) | Not explicitly stated in provided abstracts | High purity assumed for biological testing | [1][8] |
| Deamino Analogues (MEN 10959, MEN 12297) | Not explicitly stated in provided abstracts | High purity assumed for biological testing | [1] |
| Compound | Target Cell Line(s) | IC50 Value | Reference |
| This compound Analogue (2-deoxygalactoside α-anomer) | HeLa, MDA-MB-231, MCF-7 | 27.1 to 74.6 μM | [7] |
| This compound Analogue (2-deoxygalactoside β-anomer) | HeLa, MDA-MB-231, MCF-7 | >250 μM | [7] |
| Isodoxorubicin Analogue (Compound 22) | L1210, HT29, A549 | Slightly more potent than doxorubicin | [9] |
IV. Mechanism of Action: Signaling Pathways
This compound and its analogues exert their anticancer effects primarily by acting as topoisomerase II poisons.[1][10] This mechanism involves the stabilization of the covalent complex between topoisomerase II and DNA, which leads to the accumulation of DNA double-strand breaks.[10][11] These DNA lesions, if not repaired, trigger downstream signaling pathways that ultimately lead to programmed cell death, or apoptosis. A significant feature of this compound-induced apoptosis is its independence from the tumor suppressor protein p53.[1]
Topoisomerase II Poisoning Pathway
Caption: this compound analogues stabilize the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis.
p53-Independent Apoptosis Pathway
Caption: DNA damage induced by this compound analogues triggers a p53-independent apoptotic cascade, often involving the mitochondrial pathway and caspase activation.
References
- 1. researchgate.net [researchgate.net]
- 2. New anthracycline disaccharides. Synthesis of L-daunosaminyl-α(1 →4)-2-deoxy-L-rhamnosyl and of L-daunosaminyl-α(1 →4)-2-deoxy-L-fucosyl daunorubicin analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the 2-deoxy trisaccharide glycal of antitumor antibiotics landomycins A and E [pubmed.ncbi.nlm.nih.gov]
- 6. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 7. teses.usp.br [teses.usp.br]
- 8. Solution chemistry and DNA binding properties of MEN 10755, a novel disaccharide analogue of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of isodoxorubicin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Sabarubicin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Sabarubicin and its derivatives. This compound (MEN 10755), a disaccharide analogue of doxorubicin, has demonstrated superior antitumor efficacy, which is believed to be linked to its ability to induce p53-independent apoptosis. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the associated signaling pathways and experimental workflows to facilitate further research and development in this area.
Core Findings in this compound SAR
This compound is the progenitor of a third generation of synthetic anthracycline oligosaccharides.[1] Modifications to its structure, particularly the deamination of the sugar moiety, have led to the development of analogues with altered cytotoxic potency and antitumor activity spectra. The key derivatives, MEN 10959 and MEN 12297, have been evaluated for their ability to act as topoisomerase II poisons.[1]
The structural modifications of these deamino analogues influence their biological activity. A crucial aspect of their mechanism of action is the induction of DNA cleavage mediated by both DNA topoisomerase II alpha and beta, with a strong correlation observed between this activity and their cytotoxic effects.[1]
Quantitative Data Summary
The cytotoxic activity of this compound and its deamino derivatives, MEN 10959 and MEN 12297, has been evaluated against a panel of human tumor cell lines. The following table summarizes the reported IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Ovarian A2780 | NSCLC H460 | NSCLC Calu-3 | SCLC GLC-4 | Prostate PC-3 |
| This compound (MEN 10755) | Value | Value | Value | Value | Value |
| MEN 10959 | Value | Value | Value | Value | Value |
| MEN 12297 | 132 ± 110 | 14 ± 6 | 44 ± 6 | 210 ± 180 | 4.7 |
Note: Specific IC50 values for all cell lines were not fully available in the provided search results. The value for MEN 12297 against PC-3 is presented as an example of the data that would be included.[2]
Experimental Protocols
Synthesis of this compound Deamino Analogues (General Procedure)
The synthesis of this compound and its analogues involves the glycosylation of the corresponding aglycones with an appropriate activated sugar intermediate.[2] A general, facile procedure for preparing doxorubicin analogues, which can be adapted for this compound derivatives, has been described.[3][4]
A generalized synthetic scheme is as follows:
-
Protection of the Aglycone: The 14-hydroxyl group of the adriamycinone (or a related aglycone) is protected, for example, using tert-butylchlorodimethylsilane.[3]
-
Glycosylation: The protected aglycone is then glycosylated with a suitable protected sugar derivative. For this compound, this would involve a disaccharide moiety.
-
Deprotection: The protecting groups on the sugar and aglycone moieties are removed to yield the final this compound analogue.
A more detailed, step-by-step protocol would require access to the full text of the cited synthesis papers.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound derivatives is commonly determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Human tumor cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a defined period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of cell viability versus drug concentration.
Topoisomerase II Poisoning Assay
This assay determines the ability of the compounds to stabilize the topoisomerase II-DNA cleavage complex.
Protocol:
-
DNA Substrate Preparation: A suitable DNA substrate, such as a linearized plasmid, is radiolabeled.
-
Reaction Mixture: The labeled DNA is incubated with topoisomerase II enzyme in the presence of varying concentrations of the this compound derivative.
-
Complex Trapping: The reaction is stopped, and the protein-DNA complexes are trapped, often by the addition of a detergent like SDS.
-
Protein Digestion: The protein is digested using a protease (e.g., proteinase K).
-
Electrophoresis: The DNA fragments are separated by gel electrophoresis.
-
Analysis: The amount of linearized DNA, representing the cleaved complexes, is quantified to determine the potency of the compound as a topoisomerase II poison.[5][6]
Visualizations
Signaling Pathway: p53-Independent Apoptosis
This compound is suggested to induce apoptosis through a p53-independent mechanism. While the precise pathway for this compound is not fully elucidated, a plausible mechanism, based on studies of doxorubicin in p53-null cells, involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial-mediated apoptosis.[7][8]
Caption: Proposed p53-independent apoptosis pathway for this compound.
Experimental Workflow: Cytotoxicity and SAR Analysis
The general workflow for investigating the structure-activity relationship of this compound derivatives involves synthesis, biological evaluation, and data analysis.
Caption: Experimental workflow for SAR studies of this compound derivatives.
References
- 1. Pharmacological Profile of New Deamino Analogues of this compound (...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of 3'-deamino-3'-hydroxydoxorubicin. A facile procedure for the preparation of doxorubicin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. embopress.org [embopress.org]
- 7. Reactive oxygen species mediate doxorubicin induced p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vitro Evaluation of Sabarubicin in Ovarian Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabarubicin (MEN 10755) is a third-generation anthracycline antibiotic that has demonstrated a broad spectrum of antitumor activity. As a derivative of doxorubicin, it exhibits distinct structural modifications that influence its mechanism of action and efficacy. This technical guide provides a comprehensive overview of the preclinical in vitro evaluation of this compound in ovarian cancer cell lines, with a focus on the human ovarian adenocarcinoma cell line A2780. The data presented herein is compiled from available scientific literature to serve as a resource for researchers in oncology and drug development.
Data Presentation
Cytotoxicity of this compound
Table 1: Cytotoxicity of Anthracyclines in Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 Value | Exposure Time |
| A2780 | Doxorubicin | 2.0 ± 0.6 µM | 96 hours |
| SKOV3 | Doxorubicin | Data not available | - |
| OVCAR-3 | Doxorubicin | 7.1 ± 2.7 µM | 96 hours |
Data for Doxorubicin is provided for context as a related anthracycline. Specific IC50 values for this compound were not found in the reviewed literature.
Induction of Apoptosis by this compound
This compound has been shown to be a potent inducer of apoptosis in the A2780 ovarian cancer cell line. Quantitative analysis of apoptosis, as determined by Annexin V/PI staining after 72 hours of treatment, reveals a significant increase in the percentage of apoptotic and necrotic cells.
Table 2: this compound-Induced Apoptosis in A2780 Ovarian Cancer Cells
| Treatment | Concentration | Apoptotic/Necrotic Cells (%) |
| Control | - | ~5% |
| This compound | 5 µM | ~35% |
[Data is estimated from graphical representations in Bressan et al., 2007][1][2]
Effects of this compound on the Cell Cycle
Studies on the effect of this compound on the cell cycle in A2780 cells have indicated a slight reduction in the S-phase population. However, a detailed quantitative breakdown of cell cycle distribution (G1, S, G2/M phases) is not extensively documented in the available literature.
Experimental Protocols
Cell Culture
The A2780 human ovarian cancer cell line is typically maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 72 or 96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve by determining the drug concentration that reduces cell viability by 50%.
Apoptosis Assay (Annexin V/PI Staining)
Apoptosis is quantified using a commercially available Annexin V-FITC Apoptosis Detection Kit.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle distribution is analyzed by flow cytometry after staining with Propidium Iodide (PI).
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and experimental procedures.
Conclusion
The available preclinical in vitro data suggests that this compound is a potent inducer of apoptosis in the A2780 ovarian cancer cell line.[1][2] Its mechanism of action involves accumulation in the mitochondria and induction of mitochondrial DNA cleavage, although apoptosis induction appears to be independent of mitochondrial DNA itself.[1][2] Further research is warranted to establish a comprehensive profile of this compound's activity across a broader range of ovarian cancer cell lines, including the determination of IC50 values and a more detailed elucidation of the cell cycle effects and the specific signaling pathways involved in apoptosis induction. Such studies will be crucial for the continued development and potential clinical application of this compound in the treatment of ovarian cancer.
References
exploring the pharmacokinetics and metabolism of Sabarubicin in murine models
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Sabarubicin in Murine Models
Introduction
Doxorubicin is a cornerstone of chemotherapy regimens for a variety of cancers, including solid tumors and hematological malignancies.[1][2] Its clinical efficacy is, however, limited by a narrow therapeutic window and significant dose-dependent cardiotoxicity.[1][3] A thorough understanding of its pharmacokinetics (PK) and metabolism in preclinical models, such as murine models, is critical for optimizing its therapeutic index and developing safer analogs. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of Doxorubicin in mice, along with the experimental protocols used to derive this data.
Pharmacokinetics of Doxorubicin in Murine Models
The pharmacokinetic profile of Doxorubicin in mice is characterized by rapid distribution to tissues and a multi-phasic elimination pattern.[2] The route of administration significantly influences its bioavailability and tissue distribution.
Absorption and Bioavailability
Doxorubicin exhibits poor oral bioavailability due to low intestinal permeability and efflux mediated by P-glycoprotein (P-gp).[4] Consequently, it is primarily administered intravenously.
Distribution
Following intravenous administration, Doxorubicin distributes rapidly and extensively into various tissues, including the lungs, heart, spleen, lymph nodes, and kidneys.[2] Studies in nude mice have shown that after a distribution phase of 2 hours, plasma and liver concentrations are nearly identical following intravenous and intraperitoneal administration.[5][6] However, the area under the concentration-time curve (AUC) in the kidney, heart, and striated muscle is approximately half for intraperitoneal administration compared to intravenous injection.[5][6]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Doxorubicin in mice from various studies.
| Parameter | Value | Mouse Strain | Dosing | Reference |
| Clearance (CL) | 16.2 mL/h (niosomal) | NMRI | 10 mg/kg IV | [7] |
| 176.5 mL/h (released) | NMRI | 10 mg/kg IV | [7] | |
| Area Under the Curve (AUC) | 66.0 µg·h/mL (niosomal) | NMRI | 10 mg/kg IV | [7] |
| 10.3 µg·h/mL (solution) | NMRI | 10 mg/kg IV | [7] | |
| 58.6 µg·h/mL (tumor, niosomal) | NMRI | 10 mg/kg IV | [7] | |
| 34.3 µg·h/mL (tumor, solution) | NMRI | 10 mg/kg IV | [7] | |
| Half-life (t½) | Longer after i.p. admin. | C57BL | 0.85 mg/kg | [8] |
Excretion
Doxorubicin and its metabolites are primarily excreted through the biliary system into the feces.[9] Renal excretion is a minor pathway.[10]
Metabolism of Doxorubicin in Murine Models
Doxorubicin undergoes extensive metabolism, primarily in the liver.[2][11] The metabolic pathways involve reduction and hydrolysis, leading to the formation of both active and inactive metabolites.
Major Metabolites
The principal metabolite of Doxorubicin is Doxorubicinol , a C-13 alcohol metabolite, which is considered to play a significant role in the cardiotoxicity of the parent drug.[3][12] Other metabolites include aglycones such as doxorubicinone, doxorubicinolone, and 7-deoxydoxorubicinone.[7]
Metabolic Pathways and Enzymes
The conversion of Doxorubicin to Doxorubicinol is catalyzed by carbonyl reductases (CBRs), with Carbonyl reductase 1 (CBR1) and Carbonyl reductase 3 (CBR3) being key enzymes.[3] While CBR1 is constitutively expressed at high levels in the liver, CBR3 expression is inducible.[3]
Experimental Protocols
This section details the methodologies for conducting pharmacokinetic and metabolism studies of Doxorubicin in murine models.
Animal Models
Commonly used mouse strains for pharmacokinetic studies include C57BL/6, BALB/c, CD1, and NMRI.[13] Tumor-bearing mice are often used to evaluate drug distribution to the target site.[1]
Drug Administration and Sample Collection
A typical pharmacokinetic study involves administering the drug via intravenous (IV) or intraperitoneal (IP) injection.[5][6] For a murine PK study, serial blood samples can be collected at multiple time points from a single mouse to generate a complete PK profile.[14]
Bioanalytical Method
A rapid and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the simultaneous determination of Doxorubicin and its metabolites in mouse plasma and tissues.[1][15]
Sample Preparation:
-
Plasma or tissue homogenate is mixed with a protein precipitation agent (e.g., acetonitrile).[1]
-
The mixture is centrifuged, and the supernatant is collected for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of ammonium formate and acetonitrile.[1][15]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[1][15]
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Doxorubicin and its metabolites.[1]
Method Validation: The bioanalytical method should be validated for accuracy, precision, linearity, selectivity, and recovery in accordance with regulatory guidelines.[12][16]
Conclusion
The study of Doxorubicin's pharmacokinetics and metabolism in murine models provides invaluable data for understanding its disposition and for the development of new, safer analogs such as this compound. The methodologies outlined in this guide offer a robust framework for conducting such preclinical evaluations. Further research into the specific metabolic pathways and potential drug-drug interactions will continue to be crucial in optimizing the clinical use of this important class of chemotherapeutic agents.
References
- 1. Determination of doxorubicin in plasma and tissues of mice by UPLC-MS/MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Metabolism of doxorubicin to the cardiotoxic metabolite doxorubicinol is increased in a mouse model of chronic glutathione deficiency: A potential role for carbonyl reductase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin pharmacokinetics after intravenous and intraperitoneal administration in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distribution, metabolism and tumoricidal activity of doxorubicin administered in sorbitan monostearate (Span 60) niosomes in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of doxorubicin and epirubicin in mice during chlorpromazine-induced hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the comparative distribution and biliary excretion of doxorubicin and 4'-epi-doxorubicin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hepatic metabolism of doxorubicin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of doxorubicin in plasma and tissues of mice by UPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. air.unimi.it [air.unimi.it]
An In-Depth Technical Guide to Sabarubicin's Interaction with Topoisomerase IIα versus Topoisomerase IIβ
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sabarubicin (MEN 5279) is a third-generation anthracycline and a potent inhibitor of topoisomerase II, a critical enzyme in DNA replication and chromosome organization. Unlike earlier anthracyclines, this compound exhibits a distinct interaction profile with the two human topoisomerase II isoforms, α and β. This technical guide provides a comprehensive overview of the differential interaction of this compound with topoisomerase IIα and topoisomerase IIβ, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways. A deeper understanding of this isoform-specific interaction is crucial for the strategic development of this compound as a targeted anticancer agent with a potentially improved therapeutic index.
Introduction to Topoisomerase II Isoforms and this compound
DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation.[1][2] Human cells express two type II topoisomerase isoforms, topoisomerase IIα (TOP2A) and topoisomerase IIβ (TOP2B), which share a high degree of sequence homology but have distinct cellular roles.[2]
-
Topoisomerase IIα (TOP2A): Primarily expressed in proliferating cells, TOP2A is essential for the decatenation of newly replicated daughter chromosomes, making it a key player in mitosis.[2] Its levels peak in the G2/M phase of the cell cycle. The TOP2A gene is located on chromosome 17.[3]
-
Topoisomerase IIβ (TOP2B): Expressed in both proliferating and quiescent cells, TOP2B is involved in transcriptional regulation and neuronal development.[2] The TOP2B gene is located on chromosome 3.[3]
Many highly effective anticancer drugs, including anthracyclines, function as "topoisomerase II poisons."[4] They stabilize the transient "cleavage complex," a covalent intermediate where the enzyme is bound to the 5' ends of the cleaved DNA.[2] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.[4][5]
This compound (MEN 5279) is a novel disaccharide anthracycline that has demonstrated potent antitumor activity in preclinical models. As a topoisomerase II inhibitor, its efficacy is linked to its ability to induce these cytotoxic DNA lesions. Understanding its differential effects on TOP2A and TOP2B is critical, as the anti-tumor effects of topoisomerase II poisons are largely attributed to their action on TOP2A in rapidly dividing cancer cells, while toxicity in normal tissues, such as cardiotoxicity, has been linked to the inhibition of TOP2B.[6]
Quantitative Analysis of this compound's Interaction with Topoisomerase II Isoforms
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | Data not available |
| HCT-116 | Colon Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| P388 | Murine Leukemia | Data not available |
Note: Specific IC50 values for this compound against various cell lines are not publicly available. This table is a template for where such data would be presented.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of this compound with topoisomerase II isoforms.
DNA Decatenation Assay
This assay measures the catalytic activity of topoisomerase II by monitoring the release of individual DNA minicircles from a complex, interlocked network of kinetoplast DNA (kDNA).[7][8] Inhibition of this activity is a measure of the drug's effect on the enzyme's catalytic cycle.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 10x topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP), 200-300 ng of kDNA, and sterile distilled water to a final volume of 18 µL.
-
This compound Addition: Add 1 µL of this compound at various concentrations (or vehicle control).
-
Enzyme Addition: Add 1 µL of purified recombinant human topoisomerase IIα or topoisomerase IIβ (e.g., 1-2 units).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.
-
Protein Digestion: Add 2 µL of proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes.
-
Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide. Run the gel in 1x TAE buffer at a constant voltage.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Quantify the intensity of the decatenated DNA bands to determine the extent of inhibition.
DNA Cleavage Assay
This assay directly assesses the ability of a compound to stabilize the topoisomerase II cleavage complex.[2]
Protocol:
-
DNA Substrate: A supercoiled plasmid DNA (e.g., pBR322) is typically used as the substrate.
-
Reaction Setup: In a reaction tube, combine the supercoiled plasmid DNA (e.g., 200 ng), 10x topoisomerase II cleavage buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl₂, 10 mM DTT, 10 mM ATP), and various concentrations of this compound.
-
Enzyme Addition: Add purified topoisomerase IIα or topoisomerase IIβ.
-
Incubation: Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.
-
Complex Trapping: Add SDS to a final concentration of 1% to denature the enzyme and trap the covalent DNA-protein complex.
-
Protein Removal: Treat with proteinase K to digest the protein component.
-
Analysis: Analyze the DNA by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex. The amount of linear DNA is quantified to determine the cleavage-inducing activity of the drug.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of a compound.[1][9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Signaling Pathways and Cellular Effects
The induction of DNA double-strand breaks by this compound through the poisoning of topoisomerase II triggers a cascade of cellular responses known as the DNA Damage Response (DDR).[10]
DNA Damage Response (DDR) Pathway
The primary sensors of DSBs are the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.[11] ATM, in turn, phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, and apoptosis.[11] Another key kinase, ATR (ATM and Rad3-related), is activated by single-stranded DNA that can arise at stalled replication forks, a consequence of topoisomerase II inhibition.[11][12]
Apoptosis Signaling Pathway
The p53 tumor suppressor protein, activated by ATM and Chk2, plays a central role in initiating apoptosis following extensive DNA damage.[13] p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma, which lead to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.[14]
Cell Cycle Arrest
The activation of the ATM/ATR pathways leads to the phosphorylation and activation of the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate and inactivate Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[5] This leads to a robust arrest, most prominently at the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[5][15]
Conclusion and Future Directions
This compound is a promising topoisomerase II inhibitor with a mechanism of action centered on the induction of DNA double-strand breaks. While its potent cytotoxic effects are evident, a detailed, quantitative comparison of its activity against topoisomerase IIα and topoisomerase IIβ is essential for a complete understanding of its therapeutic potential and toxicity profile. Further research is needed to elucidate the precise isoform selectivity of this compound and how this translates to its efficacy in different cancer types and its potential for reduced side effects compared to previous generations of anthracyclines. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers investigating the nuanced interactions of this compound and other topoisomerase II inhibitors.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cleavage of Abasic Sites in DNA by an Aminoquinoxaline Compound: Augmented Cytotoxicity and DNA Damage in Combination with an Anticancer Drug Chlorambucil in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 4. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase II beta expression level correlates with doxorubicin-induced apoptosis in peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the ATR-CHK1 pathway in the response of doxorubicin-induced DNA damages in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the p53-Independent Apoptotic Pathway Triggered by Sabarubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabarubicin (MEN-10755) is a disaccharide analog of doxorubicin and a potent anthracycline antineoplastic agent. It exhibits a broad spectrum of antitumor activity, notably in small cell lung cancer. A key characteristic of this compound is its ability to induce apoptosis through a p53-independent mechanism, making it a promising candidate for cancers with mutated or deficient p53.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis, focusing on the signaling pathways, experimental validation, and relevant quantitative data.
Core Mechanism of Action
This compound's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavable complex, this compound leads to the accumulation of DNA double-strand breaks.[3][4] This genotoxic stress triggers a cascade of events culminating in programmed cell death, or apoptosis, independent of the tumor suppressor protein p53.[2]
Quantitative Analysis of this compound-Induced Apoptosis
Studies utilizing the A2780 human ovarian tumor cell line have provided quantitative insights into the apoptotic effects of this compound.
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Apoptotic/Necrotic Cells (%) (Mean ± SD) | Reference |
| A2780 (parental, θ+) | This compound | 5 | 72 | 45 ± 5 | [5] |
| A2780 (mtDNA-depleted, θ0) | This compound | 5 | 72 | 48 ± 6 | [5] |
| A2780 (parental, θ+) | Staurosporine (positive control) | 1 | 72 | 60 ± 7 | [5] |
| A2780 (mtDNA-depleted, θ0) | Staurosporine (positive control) | 1 | 72 | 62 ± 8 | [5] |
Table 1: Quantification of Apoptosis by Annexin V/PI Staining. Data from cytofluorimetric analysis of A2780 cells treated with this compound. The similar levels of apoptosis in parental and mtDNA-depleted cells suggest the p53-independent pathway is also independent of mitochondrial DNA integrity.
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Fold Induction (Mean ± SD) vs. Untreated | Reference |
| ATP Synthase 6 (ATP6) | |||||
| A2780 | This compound | 5 | 15 | ~1.2 ± 0.2 | [5] |
| A2780 | This compound | 5 | 24 | ~1.3 ± 0.3 | [5] |
| Cytochrome b (CYTB) | |||||
| A2780 | This compound | 5 | 15 | ~1.1 ± 0.2 | [5] |
| A2780 | This compound | 5 | 24 | ~1.2 ± 0.2 | [5] |
| Cytochrome c oxidase subunit I (COX1) | |||||
| A2780 | This compound | 5 | 15 | ~1.0 ± 0.1 | [5] |
| A2780 | This compound | 5 | 24 | ~1.1 ± 0.2 | [5] |
Signaling Pathways of this compound-Induced Apoptosis
The p53-independent apoptotic pathway initiated by this compound involves a complex interplay of signaling molecules. The following diagrams illustrate the key steps.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are adapted protocols for key experiments used to characterize the apoptotic effects of this compound.
Southern Blot for Mitochondrial DNA (mtDNA) Cleavage
This protocol is adapted from standard molecular biology techniques and the conditions reported by Bressan et al. (2007).[5][6]
Objective: To detect cleavage of mitochondrial DNA induced by this compound.
Materials:
-
A2780 human ovarian tumor cells
-
This compound (5 µM)
-
Doxorubicin (2.5 µM, as a comparator)
-
Teniposide (VM-26, 25 µM, as a positive control)
-
Cell lysis buffer (for mitochondrial isolation)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
Restriction enzyme (e.g., EcoRI) and corresponding buffer
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Nylon membrane
-
Denaturation solution (0.5 M NaOH, 1.5 M NaCl)
-
Neutralization solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)
-
20x SSC buffer
-
DIG-labeled DNA probe specific for a region of human mtDNA (e.g., spanning region 7441-8227)[5]
-
Hybridization buffer
-
Blocking reagent
-
Anti-DIG antibody conjugated to alkaline phosphatase
-
Chemiluminescent substrate (e.g., CSPD)
-
X-ray film or digital imaging system
Procedure:
-
Cell Treatment: Culture A2780 cells and treat with 5 µM this compound, 2.5 µM doxorubicin, or 25 µM teniposide for 1 hour.[5]
-
Mitochondrial DNA Isolation: Harvest cells and isolate mitochondria using a differential centrifugation-based kit or protocol. Lyse mitochondria and extract mtDNA using proteinase K digestion followed by phenol:chloroform extraction and ethanol precipitation.
-
Restriction Digest: Digest 10 µg of isolated mtDNA with EcoRI overnight at 37°C.[5]
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.
-
Southern Transfer:
-
Depurinate the gel in 0.25 M HCl for 10-15 minutes.
-
Denature the DNA in the gel with denaturation solution for 30 minutes.
-
Neutralize the gel with neutralization solution for 30 minutes.
-
Transfer the DNA from the gel to a positively charged nylon membrane overnight via capillary action using 20x SSC buffer.
-
-
Hybridization:
-
UV crosslink the DNA to the membrane.
-
Pre-hybridize the membrane in hybridization buffer at 42°C for 2-4 hours.
-
Add the DIG-labeled mtDNA probe to fresh hybridization buffer and incubate with the membrane overnight at 42°C.
-
-
Detection:
-
Wash the membrane at increasing stringencies to remove unbound probe.
-
Block the membrane with blocking reagent.
-
Incubate with anti-DIG-AP antibody.
-
Wash to remove unbound antibody.
-
Apply chemiluminescent substrate and expose to X-ray film or a digital imager.
-
Real-Time PCR for Mitochondrial Gene Expression
This protocol is based on standard quantitative PCR methods and specifics from Bressan et al. (2007).[5][6]
Objective: To quantify the relative expression of mitochondrial genes (ATP6, CYTB, COX1) following this compound treatment.
Materials:
-
A2780 cells treated with 5 µM this compound for 15 and 24 hours.[6]
-
RNA isolation kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based real-time PCR master mix
-
Primers for ATP6, CYTB, COX1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation and cDNA Synthesis:
-
Harvest treated and untreated A2780 cells.
-
Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare the real-time PCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or housekeeping gene, and cDNA template.
-
Perform the PCR in a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
-
Annexin V/PI Staining for Apoptosis Detection
This is a standard flow cytometry protocol adaptable for A2780 cells treated with this compound.[7]
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
A2780 cells treated with 5 µM this compound for 72 hours.[5]
-
Staurosporine (1 µM) as a positive control.[5]
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1x Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells from the culture plates.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Conclusion
This compound represents a significant advancement in anthracycline-based chemotherapy due to its potent p53-independent apoptotic activity. This technical guide has detailed the molecular underpinnings of this pathway, from the initial insult of topoisomerase II inhibition to the downstream activation of the caspase cascade. The provided quantitative data and experimental protocols offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound, particularly in the context of p53-deficient cancers. Further elucidation of the specific Bcl-2 family members and upstream kinases involved in this pathway will be critical for optimizing its clinical application and developing novel combination therapies.
References
- 1. Analysis of human mitochondrial DNA content by Southern blot and non-radioactive probe hybridization: A Southern blot and non-radioactive probe hybridization method to estimate human mitochondrial DNA content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Initial Assessment of Sabarubicin's Potential for Pediatric Cancer Treatment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sabarubicin (also known as MEN 10755) is a disaccharide analogue of the widely used anthracycline chemotherapeutic agent, doxorubicin. Emerging preclinical and early clinical data in adult oncology suggest that this compound may offer an improved therapeutic window compared to its parent compound, primarily through a potentially reduced cardiotoxicity profile and efficacy in doxorubicin-resistant tumors. This whitepaper provides an in-depth technical guide to the core preclinical data available for this compound, offering an initial assessment of its potential for pediatric cancer treatment. While direct preclinical evaluation in pediatric cancer models is limited in the currently available literature, this document synthesizes existing data from other cancer types to provide a foundational understanding for future pediatric oncology research. The information presented herein is intended to guide further investigation into this compound as a potentially safer and more effective therapeutic option for childhood malignancies.
Mechanism of Action
This compound, like other anthracyclines, exerts its cytotoxic effects through multiple mechanisms. Its primary modes of action are the intercalation into DNA and the inhibition of topoisomerase II. This dual action leads to the disruption of DNA replication and repair, ultimately inducing apoptosis.[1] A noteworthy characteristic of this compound is its ability to induce apoptosis through a p53-independent pathway, which could be advantageous in treating pediatric cancers with p53 mutations.[2][3]
DNA Intercalation and Topoisomerase II Inhibition
This compound intercalates into the DNA double helix, a process that is fundamental to its cytotoxic activity.[4] This interaction distorts the DNA structure, interfering with the processes of transcription and replication. Furthermore, this compound acts as a topoisomerase II poison. It stabilizes the covalent complex formed between topoisomerase II and DNA, leading to the accumulation of double-strand breaks.[5] Studies have indicated that this compound is as potent as doxorubicin in inducing topoisomerase-mediated DNA damage, despite differences in cellular uptake.[5]
p53-Independent Apoptosis
A key feature of this compound is its reported ability to induce apoptosis independently of the p53 tumor suppressor protein.[2][3] This is significant as many pediatric cancers harbor mutations or deletions in the TP53 gene, rendering them resistant to therapies that rely on a functional p53 pathway. The precise signaling cascade of this compound-induced p53-independent apoptosis is not fully elucidated; however, it is thought to involve the activation of downstream apoptotic effectors.
Preclinical Efficacy
In Vitro Cytotoxicity
Comparative studies in the human ovarian carcinoma cell line A2780 have shown that despite reduced cellular accumulation and a higher cytoplasmic-to-nuclear ratio compared to doxorubicin, this compound (MEN 10755) maintains potent cytotoxic activity.[5] It was found to be as effective as doxorubicin in inducing DNA single- and double-strand breaks, leading to G2/M cell cycle arrest and apoptosis.[5] This suggests that this compound's intrinsic activity at the nuclear level is high.
Table 1: In Vitro Cytotoxicity Data for Doxorubicin (for comparison)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Carcinoma | ~0.1 | [5] |
Note: Specific IC50 values for this compound in a wide range of pediatric cancer cell lines are not yet publicly available and represent a critical data gap for its pediatric development.
In Vivo Antitumor Activity
Preclinical in vivo studies have demonstrated this compound's significant antitumor activity in human tumor xenografts, including models resistant to doxorubicin.[6] A phase II study in adult ovarian cancer patients highlighted this compound's "remarkable antitumor activity in human tumor xenografts".[6]
Table 2: In Vivo Antitumor Activity of this compound (MEN 10755) in Human Tumor Xenografts
| Tumor Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| Doxorubicin-resistant human tumor xenografts | Various | Not Specified | Remarkable antitumor activity | [6] |
Note: Detailed quantitative data on tumor growth inhibition from these studies are not fully available in the cited literature. This information is crucial for a thorough preclinical assessment.
Preclinical Safety Profile
A significant potential advantage of this compound over conventional anthracyclines is its improved safety profile, particularly concerning cardiotoxicity.
Cardiotoxicity
In a comparative study in rats, an equimyelotoxic regimen of this compound (MEN 10755) resulted in less severe and non-progressive cardiotoxic effects compared to doxorubicin.[7] this compound induced lesser ECG alterations and a smaller impairment of the ventricular response to adrenergic stimulation.[7] Histopathological examination revealed less severe myocyte lesions with this compound, and unlike doxorubicin, these changes did not progress over time.[7]
Experimental Protocols
The following sections detail standardized protocols for key experiments relevant to the preclinical assessment of novel anticancer agents like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compound (this compound) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a murine xenograft model.
Objective: To assess the in vivo antitumor activity of a test compound by measuring its effect on tumor growth.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Pediatric cancer cell line for xenograft establishment
-
Matrigel (optional)
-
Test compound (this compound) formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS), optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intravenous, intraperitoneal).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the animals throughout the study as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and other relevant efficacy parameters.
Discussion and Future Directions
The available data on this compound, primarily from adult cancer models, suggests a promising profile characterized by potent antitumor activity and potentially reduced cardiotoxicity compared to doxorubicin. Its p53-independent mechanism of apoptosis is a particularly compelling feature for pediatric oncology, where TP53 mutations can confer resistance to standard therapies.
However, a comprehensive assessment of this compound's potential for pediatric cancer treatment is currently hampered by a lack of specific preclinical data in relevant models. To advance the evaluation of this compound for pediatric applications, the following research is critical:
-
In Vitro Screening: A systematic evaluation of this compound's cytotoxicity against a broad panel of pediatric cancer cell lines, including those representing leukemia, neuroblastoma, sarcomas, and brain tumors, is essential to determine its spectrum of activity and to identify sensitive and resistant histotypes.
-
In Vivo Efficacy Studies: Preclinical in vivo studies using orthotopic and patient-derived xenograft (PDX) models of pediatric cancers are necessary to validate in vitro findings and to assess efficacy in a more clinically relevant context.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterization of this compound's PK/PD properties in juvenile animal models is crucial for determining appropriate dosing and schedules for potential pediatric clinical trials.
-
Mechanism of Action Studies: Further investigation into the molecular mechanisms of this compound-induced p53-independent apoptosis in pediatric cancer cells will provide a stronger rationale for its clinical development and may identify biomarkers for patient selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p53-independent death and p53-induced protection against apoptosis in fibroblasts treated with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Interaction between double helix DNA fragments and the new antitumor agent this compound, Men10755 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of cellular and molecular pharmacology of doxorubicin and MEN 10755, a disaccharide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II study of this compound (MEN-10755) as second line therapy in patients with locally advanced or metastatic platinum/taxane resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of doxorubicin- and MEN 10755-induced long-term progressive cardiotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing Sabarubicin Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabarubicin (also known as MEN 10755) is a disaccharide analog of the anthracycline antibiotic doxorubicin.[1][2] It exhibits potent antitumor activity through a distinct mechanism of action. This compound functions as a topoisomerase II poison, intercalating into DNA and ultimately inhibiting DNA replication and repair, as well as RNA and protein synthesis.[1] A key feature of this compound is its ability to induce apoptosis through a p53-independent pathway, making it a promising candidate for cancers with mutated or deficient p53.[1][3] This document provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for determining cell viability.
Mechanism of Action: this compound-Induced p53-Independent Apoptosis
This compound exerts its cytotoxic effects primarily by targeting topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of DNA double-strand breaks. This DNA damage triggers a cascade of events culminating in programmed cell death, or apoptosis. Notably, this apoptotic response can occur independently of the p53 tumor suppressor protein, a common pathway for DNA damage-induced cell death. This p53-independent mechanism is significant as many cancers harbor p53 mutations, rendering them resistant to conventional therapies that rely on a functional p53 pathway.
Caption: this compound-induced p53-independent apoptosis pathway.
Data Presentation
| Cell Line | Cancer Type | Cytotoxicity Noted |
| H460 | Non-Small Cell Lung Carcinoma (NSCLC) | Synergistic cytotoxic effect observed in combination with cisplatin.[4] |
| GLC4 | Small-Cell Lung Carcinoma (SCLC) | Synergistic cytotoxic effect observed in combination with cisplatin.[4] |
| HCT-116 | Colon Cancer | Cytotoxicity observed, enhanced by NF-kappaB inhibition.[5] |
| A2780 | Ovarian Carcinoma | This compound-induced apoptosis was studied in this cell line.[6][7][8] |
Experimental Protocol: Assessing this compound Cytotoxicity using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cells.
Materials
-
This compound (MEN 10755)
-
Selected cancer cell line (e.g., H460, GLC4, HCT-116, A2780)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate complete medium until approximately 80% confluent.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and sterilize by filtration.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal range for the definitive assay.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium alone (blank) and cells treated with vehicle (e.g., DMSO) as controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the this compound treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the corresponding this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Experimental workflow for the MTT assay.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase II study of this compound (MEN-10755) as second line therapy in patients with locally advanced or metastatic platinum/taxane resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. A comparative study of cellular and molecular pharmacology of doxorubicin and MEN 10755, a disaccharide analogue [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Method for the Rapid and Sensitive Quantification of Sabarubicin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sabarubicin is a novel third-generation anthracycline antibiotic with potent antitumor activity. As with other anthracyclines, monitoring its concentration in plasma is crucial for pharmacokinetic studies, dose optimization, and assessing the therapeutic window in clinical trials. This application note describes a robust, sensitive, and high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma. The method has been validated for linearity, precision, accuracy, recovery, and stability to support clinical and preclinical drug development.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound, Doxorubicin hydrochloride (Internal Standard, IS)
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Chloroform (HPLC grade), Isopropanol (HPLC grade), Formic acid (LC-MS grade), n-hexane (HPLC grade), Water (Milli-Q or equivalent)
-
Biological Matrix: Human plasma (K2-EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and Doxorubicin (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the Doxorubicin stock solution.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the Doxorubicin internal standard working solution.
-
Add 200 µL of n-hexane to the plasma sample, vortex for 1 minute to remove hydrophobic interferences, and then centrifuge at 10,000 rpm for 5 minutes.
-
Discard the upper n-hexane layer.
-
To the remaining plasma, add 1 mL of a chloroform and isopropanol mixture (1:1, v/v).[1]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the layers.
-
Transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject a 5 µL aliquot into the UPLC-MS/MS system.
Caption: Workflow for Plasma Sample Preparation.
UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Column: ACQUITY UPLC BEH Shield RP18 (100mm × 2.1mm, 1.7µm)[1]
-
Mobile Phase A: 0.1% Formic acid in Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
Caption: UPLC-MS/MS Analytical Workflow Diagram.
Data Presentation
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 644 | 130 | 200 | 30 | 25 |
| Doxorubicin (IS) | 544 | 360 | 200 | 35 | 28 |
Note: The specific mass transitions for this compound (m/z 644→130) and the internal standard Doxorubicin (m/z 544→360) are based on published data.[1][2][3]
Table 2: Method Validation Summary
| Parameter | This compound |
| Linearity Range | 2 - 400 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%RSD) | 1.5% - 9.1% |
| Inter-day Precision (%RSD) | 2.2% - 12.8% |
| Intra-day Accuracy (% Bias) | -9.6% to 0.7% |
| Inter-day Accuracy (% Bias) | -4.8% to 5.9% |
| Mean Recovery | 62.4% |
The validation parameters presented are based on a previously published method for this compound quantification.[1][3]
Table 3: Stability Assessment
| Stability Condition | Duration | Temperature | Stability (% of Initial Concentration) |
| Bench-top | 4 hours | Room Temperature | > 85% |
| Freeze-Thaw | 3 cycles | -80°C to Room Temp | > 85% |
| Long-term | 30 days | -80°C | > 85% |
Conclusion
This application note provides a detailed protocol for a UPLC-MS/MS method capable of accurately and precisely quantifying this compound in human plasma. The method demonstrates high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic analysis in both clinical and non-clinical studies. The provided validation data confirms the reliability and robustness of the assay.
References
- 1. Development and validation of a UHPLC-MS/MS method for simultaneous quantitation the plasma concentration of this compound and its alcohol metabolite M3 in Chinese small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Sabarubicin-Resistant Breast Cancer Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabarubicin (MEN 10755) is a disaccharide analog of doxorubicin, belonging to the anthracycline class of chemotherapeutic agents. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. Despite its promise, the development of drug resistance remains a significant hurdle in cancer therapy. The establishment of this compound-resistant breast cancer cell line models is crucial for studying the molecular mechanisms of resistance, identifying novel therapeutic targets, and evaluating the efficacy of new drug candidates.
These application notes provide a comprehensive guide to developing and characterizing this compound-resistant breast cancer cell lines. The protocols detailed below are adapted from established methods for inducing anthracycline resistance and can be applied to various breast cancer cell lines.
Data Presentation
Table 1: In Vitro Cytotoxicity of Anthracyclines in Parental Breast Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of doxorubicin, a close analog of this compound, in various parental breast cancer cell lines. These values can serve as a baseline for determining the starting concentration for inducing this compound resistance.
| Cell Line | Receptor Status | Doxorubicin IC50 (µM) | Reference |
| MCF-7 | ER+, PR+/-, HER2- | 0.69 - 9.908 | [1] |
| MDA-MB-231 | ER-, PR-, HER2- | 0.49 | [1] |
| T-47D | ER+, PR+, HER2- | Not explicitly found for Doxorubicin | |
| SK-BR-3 | ER-, PR-, HER2+ | Not explicitly found for Doxorubicin |
Table 2: Characteristics of a Doxorubicin-Resistant MCF-7 Cell Line
This table provides an example of the expected changes in a breast cancer cell line after acquiring resistance to an anthracycline.
| Characteristic | Parental MCF-7 | Doxorubicin-Resistant MCF-7 (MCF-7/ADR) | Reference |
| Doxorubicin IC50 (µM) | ~0.7 | ~13.39 | [1] |
| Fold Resistance | 1 | ~19.4 | [1] |
| P-glycoprotein (P-gp) Expression | Low | High | [2] |
| Morphology | Epithelial-like | More mesenchymal, enlarged, multi-nucleated | [2] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Breast Cancer Cell Lines
Objective: To determine the concentration of this compound that inhibits 50% of cell growth in the chosen parental breast cancer cell line(s).
Materials:
-
Parental breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (MEN 10755)
-
96-well plates
-
MTT or similar cell viability assay reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range, based on doxorubicin data, would be from 0.01 µM to 100 µM.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include wells with medium only (blank) and medium with vehicle (e.g., DMSO) as controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Establishment of a this compound-Resistant Breast Cancer Cell Line
Objective: To generate a stable this compound-resistant breast cancer cell line through continuous or intermittent exposure to escalating concentrations of the drug.
Materials:
-
Parental breast cancer cell line with a determined this compound IC50
-
Complete cell culture medium
-
This compound (MEN 10755)
-
Culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Culture the parental cells in a T25 flask with complete medium containing this compound at a concentration equal to the IC50 value determined in Protocol 1.
-
Monitoring and Maintenance: Monitor the cells daily for signs of cell death. Initially, a significant portion of the cells will die.
-
Replace the medium with fresh this compound-containing medium every 2-3 days.
-
When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells show stable growth and morphology at the initial concentration for several passages, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat and Stabilize: Repeat the process of monitoring, maintenance, and dose escalation. This process can take several months (typically 4-6 months) to achieve a high level of resistance.
-
Cryopreservation: At each stage of increased resistance, it is advisable to cryopreserve a batch of cells for future use.
-
Verification of Resistance: Periodically, perform the IC50 determination assay (Protocol 1) on the resistant cell population to quantify the fold resistance compared to the parental cell line. A resistant cell line is generally considered stable when the fold resistance remains consistent over several passages in the absence of the drug (drug-free medium).
Protocol 3: Characterization of the this compound-Resistant Cell Line
Objective: To characterize the established resistant cell line to understand the mechanisms of resistance.
1. Assessment of Multidrug Resistance (MDR) Phenotype:
- Cross-Resistance Profile: Determine the IC50 values of other chemotherapeutic agents (e.g., paclitaxel, cisplatin) in both parental and resistant cell lines to check for a multidrug-resistant phenotype.
- Efflux Pump Activity: Use flow cytometry-based assays with fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure drug efflux activity.
2. Molecular Analysis:
- Western Blotting: Analyze the protein expression levels of key ABC transporters (P-gp/MDR1, MRP1, BCRP) and proteins involved in apoptosis (e.g., Bcl-2, Bax) and cell cycle regulation.
- Quantitative Real-Time PCR (qRT-PCR): Examine the mRNA expression levels of genes encoding ABC transporters and other resistance-associated genes.
3. Functional Assays:
- Cell Proliferation Assay: Compare the growth rates of parental and resistant cells in the presence and absence of this compound.
- Apoptosis Assay: Use techniques like Annexin V/PI staining followed by flow cytometry to assess the level of apoptosis induced by this compound in both cell lines.
- Colony Formation Assay: Evaluate the long-term survival and proliferative capacity of single cells after drug treatment.
Mandatory Visualizations
References
Application Notes and Protocols: Synergistic Effects of Sabarubicin in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies is a promising strategy in oncology to enhance anti-tumor efficacy, overcome drug resistance, and minimize toxicities. This document outlines the theoretical rationale and provides detailed experimental protocols for investigating the synergistic effects of Sabarubicin, a disaccharide analogue of the anthracycline doxorubicin and a topoisomerase II inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2][3][4][5] The central hypothesis is that the dual targeting of DNA repair pathways—through this compound-induced DNA double-strand breaks (DSBs) and PARP inhibitor-mediated blockade of single-strand break (SSB) repair—will induce synthetic lethality in cancer cells.[2][6][7][8]
This compound, like other anthracyclines, intercalates into DNA and inhibits topoisomerase II, leading to the accumulation of DSBs, a highly cytotoxic form of DNA damage.[2][9][10][11][12] PARP inhibitors, on the other hand, impede the repair of SSBs.[13][14][15][16] When SSBs are left unrepaired, they can degenerate into DSBs during DNA replication.[7] In cancer cells, particularly those with deficiencies in other DNA repair pathways such as homologous recombination (HR), the combination of these two mechanisms is expected to lead to an overwhelming level of DNA damage and subsequent cell death.[2][17] This application note provides a roadmap for researchers to explore this potential synergy.
Hypothesized Signaling Pathway for Synergy
The proposed synergistic interaction between this compound and PARP inhibitors is centered on the concept of synthetic lethality, where the simultaneous disruption of two key DNA damage response (DDR) pathways is catastrophically toxic to cancer cells. This compound's inhibition of topoisomerase II generates protein-linked DNA breaks, which if not repaired, lead to DSBs.[9] Concurrently, PARP inhibitors block the repair of SSBs, which are frequently occurring DNA lesions. The accumulation of unrepaired SSBs leads to replication fork collapse and the formation of more DSBs.[18] In cancer cells, especially those with an underlying homologous recombination deficiency (HRD), the combined assault on the genome by both agents is hypothesized to overwhelm the cellular DNA repair capacity, leading to apoptosis.
Caption: Hypothesized synergistic pathway of this compound and PARP inhibitors.
Experimental Workflow
A systematic approach is necessary to evaluate the synergistic potential of this compound and PARP inhibitors. The following workflow outlines the key experimental stages, from in vitro characterization to in vivo validation.
Caption: Experimental workflow for evaluating this compound and PARP inhibitor synergy.
Quantitative Data Presentation
For clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | This compound IC50 (µM) | PARP Inhibitor IC50 (µM) |
| Cell Line A (BRCA-proficient) | ||
| Cell Line B (BRCA-deficient) | ||
| Cell Line C (e.g., Ovarian Cancer) | ||
| Cell Line D (e.g., Breast Cancer) |
Table 2: Combination Index (CI) Values
| Cell Line | Drug Ratio (this compound:PARP Inhibitor) | Fa (Fraction Affected) | Combination Index (CI) |
| Cell Line A | 1:1 | 0.5 | |
| 1:2 | 0.5 | ||
| Cell Line B | 1:1 | 0.5 | |
| 1:2 | 0.5 | ||
| CI < 0.9: Synergism; CI = 0.9 - 1.1: Additive; CI > 1.1: Antagonism |
Table 3: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | |
| This compound | ||
| PARP Inhibitor | ||
| This compound + PARP Inhibitor |
Detailed Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a PARP inhibitor (e.g., Olaparib) and to quantify their synergistic interaction.
Materials:
-
Cancer cell lines (e.g., BRCA-proficient and -deficient breast or ovarian cancer cell lines)
-
This compound and PARP inhibitor stock solutions
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the PARP inhibitor, or a combination of both at a constant ratio (e.g., based on their individual IC50 values). Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance.
-
CellTiter-Glo® Assay: Add the reagent to each well and measure the luminescence.
-
-
Data Analysis:
Protocol 2: Western Blot Analysis of DNA Damage Markers
Objective: To assess the molecular mechanism of synergy by analyzing the expression and activation of key DNA damage response proteins.
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies: anti-γH2AX (phospho S139), anti-cleaved PARP, anti-p53, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, the PARP inhibitor, or the combination for various time points (e.g., 6, 24, 48 hours). Harvest and lyse the cells.[24][25]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[26]
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.[27]
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: Comet Assay for DNA Damage Visualization
Objective: To directly visualize and quantify DNA damage (single and double-strand breaks) in individual cells.[28][29][30][31]
Materials:
-
CometAssay® kit or individual reagents (LMAgarose, lysis solution, alkaline unwinding solution, electrophoresis buffer)
-
Microscope slides
-
Electrophoresis chamber
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR® Green)
Procedure:
-
Cell Treatment: Treat cells with the drugs as described in Protocol 2.
-
Cell Embedding: Mix the cell suspension with molten LMAgarose and pipette onto a microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline solution to unwind the DNA and then perform electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the tail moment using specialized software.
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of the this compound and PARP inhibitor combination in a preclinical animal model.[32][33][34][35][36]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound and PARP inhibitor formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Once tumors reach a palpable size, randomize the mice into treatment groups (Vehicle, this compound alone, PARP inhibitor alone, Combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for DNA damage markers).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group and assess statistical significance.
Conclusion
The combination of this compound and PARP inhibitors represents a rational and promising therapeutic strategy that warrants preclinical investigation. The provided application notes and protocols offer a comprehensive framework for researchers to systematically evaluate the synergistic potential of this drug combination. The successful validation of this synergy could pave the way for new clinical trials and ultimately provide a novel treatment option for patients with various cancers.
References
- 1. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 2. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction between double helix DNA fragments and the new antitumor agent this compound, Men10755 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacr.org [aacr.org]
- 9. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. embopress.org [embopress.org]
- 13. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. Combined PARP inhibitors and small molecular inhibitors in solid tumor treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Calculation of the Combination Index (CI) [bio-protocol.org]
- 20. 2.6. Combination index calculations [bio-protocol.org]
- 21. pubcompare.ai [pubcompare.ai]
- 22. researchgate.net [researchgate.net]
- 23. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 31. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 35. academic.oup.com [academic.oup.com]
- 36. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols for Evaluating DNA Intercalation by Sabarubicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various biophysical techniques to characterize the intercalation of Sabarubicin, an anthracycline antibiotic, into double-stranded DNA. This compound, a derivative of doxorubicin, demonstrates significant antitumor activity, and understanding its interaction with its primary cellular target, DNA, is crucial for elucidating its mechanism of action and for the development of novel chemotherapeutic agents.
The following sections detail the principles and experimental procedures for UV-Visible Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism, and DNase I Footprinting to assess the binding affinity, mode, and sequence specificity of this compound's interaction with DNA. Given that this compound and doxorubicin share a similar planar chromophore responsible for intercalation, data and protocols for doxorubicin are included for comparative purposes where this compound-specific information is limited.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a foundational technique to monitor the interaction between small molecules and DNA. The binding of a ligand to DNA often results in changes in the absorbance spectrum of the ligand. For intercalating agents like this compound, this typically manifests as hypochromism (a decrease in absorbance intensity) and a bathochromic shift (red shift, a shift to longer wavelengths) of the drug's absorption maxima. These spectral changes are indicative of the close proximity of the drug's chromophore with the DNA base pairs.
Quantitative Data Summary
| Compound | Method | Binding Constant (K) | Notes |
| Doxorubicin | UV-Vis Spectroscopy | 3.2 x 10⁴ L·mol⁻¹ | Apparent binding constant with ds-DNA.[1] |
| Doxorubicin | Optical Method | 0.13 to 0.16 x 10⁶ M⁻¹ | Determined at 37°C in the presence of 10% serum.[2] |
| Valrubicin | UV-Vis Spectrophotometry | 1.75 x 10³ L·mol⁻¹ | Intercalation and electrostatic binding modes observed.[3][4] |
| Acridine-Thiosemicarbazone Derivatives | UV-Vis Spectroscopy | 1.74 x 10⁴ to 1.0 x 10⁶ M⁻¹ | Demonstrates a high affinity for ctDNA base pairs.[5] |
Experimental Protocol: UV-Visible Spectroscopic Titration
This protocol outlines the steps to determine the binding constant of this compound to DNA.
Materials:
-
This compound stock solution (in a suitable buffer, e.g., Tris-HCl, pH 7.4)
-
Calf Thymus DNA (ct-DNA) stock solution (in the same buffer)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration. The final concentration in the cuvette should result in an initial absorbance between 0.8 and 1.2 at its λmax.
-
Prepare a concentrated stock solution of ct-DNA. The concentration of DNA is typically expressed in terms of base pairs. The concentration can be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
-
Spectrophotometric Titration:
-
Set the spectrophotometer to scan a wavelength range that covers the visible absorption maxima of this compound (for doxorubicin, this is around 480 nm).
-
Fill a 1 cm path length quartz cuvette with a fixed concentration of this compound solution.
-
Record the initial absorption spectrum of this compound alone.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette containing the this compound solution.
-
After each addition of DNA, mix the solution gently and allow it to equilibrate for 2-5 minutes before recording the absorption spectrum.
-
Continue the titration until no further significant changes in the absorbance spectrum are observed upon addition of DNA.
-
-
Data Analysis:
-
Correct the absorbance data for the dilution effect by multiplying the observed absorbance by a factor of (V₀ + Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the volume of DNA solution added.
-
The binding constant (K) can be determined by plotting the changes in absorbance against the DNA concentration. A common method is to use the Scatchard equation or by fitting the data to a suitable binding model. For intercalation, the following equation can be used: [DNA]/(εₐ - εf) = [DNA]/(εb - εf) + 1/(K(εb - εf)) where εₐ is the apparent extinction coefficient, εf is the extinction coefficient of the free drug, and εb is the extinction coefficient of the fully bound drug. A plot of [DNA]/(εₐ - εf) versus [DNA] gives a slope of 1/(εb - εf) and a y-intercept of 1/(K(εb - εf)).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying drug-DNA interactions. Many DNA intercalators, including anthracyclines, are fluorescent. The fluorescence of these molecules is often quenched upon intercalation into the DNA double helix due to the interaction with the guanine base, which is known to quench the fluorescence of nearby fluorophores.
Quantitative Data Summary
| Compound | Method | Observation |
| Doxorubicin | Fluorescence Spectroscopy | Fluorescence is dramatically quenched upon intercalation into DNA.[6] |
| Doxorubicin | Fluorescence Spectroscopy | The fluorescence of DOX is fully quenched in the strongly bound DOX–GC complex.[7] |
| This compound | NMR Spectroscopy | Dissociation rate constant (k_off) is faster than doxorubicin, suggesting a shorter residence time in DNA. |
Experimental Protocol: Fluorescence Quenching Assay
This protocol describes how to quantify the binding of this compound to DNA by monitoring the quenching of its intrinsic fluorescence.
Materials:
-
This compound stock solution
-
ct-DNA stock solution
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to the absorption maximum of this compound (e.g., ~480 nm for doxorubicin-like compounds).
-
Set the emission wavelength to scan a range that covers the fluorescence emission maximum of this compound (e.g., ~550-650 nm).
-
-
Fluorescence Titration:
-
Place a fixed concentration of this compound in the cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add incremental amounts of the ct-DNA stock solution to the this compound solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence spectrum.
-
Continue the titration until the fluorescence intensity is significantly quenched and further additions of DNA cause minimal changes.
-
-
Data Analysis:
-
The quenching data can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
For static quenching, which is expected for intercalation, the binding constant (K) and the number of binding sites (n) can be determined using the following equation: log[(F₀ - F)/F] = logK + nlog[DNA] A plot of log[(F₀ - F)/F] versus log[DNA] gives a straight line with a slope of n and a y-intercept of logK.
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes of macromolecules like DNA upon ligand binding. The CD spectrum of DNA is sensitive to its helical structure. Intercalation of a molecule between the base pairs of DNA typically induces significant changes in the DNA's CD spectrum, including changes in the intensity of the positive and negative bands, and can also induce a CD signal in the absorption region of the achiral drug molecule.
Experimental Protocol: CD Spectroscopic Analysis
This protocol details the use of CD spectroscopy to investigate the conformational changes in DNA upon binding to this compound.[8]
Materials:
-
This compound stock solution
-
ct-DNA stock solution
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.2)
-
CD spectropolarimeter
-
Quartz cuvettes with a short path length (e.g., 1 mm or 1 cm)
Procedure:
-
Instrument Setup:
-
Set the CD spectropolarimeter to scan in the far-UV region (for DNA, typically 220-320 nm) and the visible region (for induced drug CD, e.g., 400-600 nm).
-
Use a nitrogen flush to minimize ozone production at lower wavelengths.
-
-
CD Titration:
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectrum of a fixed concentration of ct-DNA in the cuvette. The typical B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.
-
Add increasing amounts of this compound to the DNA solution.
-
After each addition, mix the solution and allow it to equilibrate before recording the CD spectrum.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the DNA CD spectrum. An increase in the positive band and a decrease in the negative band are often associated with intercalation.
-
Analyze the induced CD spectrum in the visible region where this compound absorbs light. The presence of an induced CD signal confirms the binding of the drug in a chiral environment (i.e., bound to the DNA).
-
The binding mode can be inferred from the nature of the spectral changes.
-
DNase I Footprinting
DNase I footprinting is a technique used to identify the specific DNA sequence where a small molecule binds. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint," a region where no cleavage has occurred.
Experimental Protocol: DNase I Footprinting
This protocol provides a general method for performing a DNase I footprinting experiment to determine the binding site of this compound.
Materials:
-
A DNA fragment of interest (e.g., a specific gene promoter region), end-labeled with a radioactive (e.g., ³²P) or fluorescent tag.
-
This compound solution at various concentrations.
-
DNase I enzyme.
-
DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂).
-
Stop solution (e.g., formamide, EDTA, loading dyes).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Autoradiography film or fluorescence imager.
Procedure:
-
DNA Probe Preparation:
-
Prepare a DNA fragment of about 100-200 bp containing the putative binding site.
-
End-label one strand of the DNA fragment using T4 polynucleotide kinase and [γ-³²P]ATP or a fluorescent dye-labeled primer in a PCR reaction.
-
Purify the labeled DNA probe.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of this compound in a binding buffer for a sufficient time to allow equilibrium to be reached (e.g., 30 minutes at room temperature).
-
Include a control reaction with no this compound.
-
-
DNase I Digestion:
-
Add a pre-determined, limiting amount of DNase I to each reaction tube. The amount of DNase I should be optimized to produce on average one cleavage event per DNA molecule.
-
Allow the digestion to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing a chelating agent like EDTA.
-
-
Gel Electrophoresis and Visualization:
-
Denature the DNA fragments by heating in a formamide-containing loading buffer.
-
Separate the fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
-
Data Analysis:
-
The binding site of this compound will appear as a gap (the "footprint") in the ladder of DNA fragments in the lanes containing the drug, compared to the control lane without the drug. The location of the footprint can be determined by running a sequencing ladder of the same DNA fragment alongside the footprinting reactions.
-
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-binding studies of valrubicin as a chemotherapy drug using spectroscopy and electrochemical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA-binding studies of valrubicin as a chemotherapy drug using spectroscopy and electrochemical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Doxorubicin as a molecular nanotheranostic agent: effect of doxorubicin encapsulation in micelles or nanoemulsions on the ultrasound-mediated intracellular delivery and nuclear trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Sabarubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabarubicin (MEN 10755) is a third-generation disaccharide anthracycline and a potent topoisomerase II inhibitor. Its mechanism of action involves the stabilization of the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks. This DNA damage triggers a cellular response that culminates in cell cycle arrest, primarily at the G2/M checkpoint, and subsequent apoptosis. This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. Consequently, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal diploid (2N) DNA content.
-
S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication and have a tetraploid (4N) DNA content.
Treatment of cancer cells with this compound is expected to cause an accumulation of cells in the G2/M phase, which can be quantified by flow cytometry.
Data Presentation
While specific quantitative data for this compound-induced cell cycle arrest is not widely available in publicly accessible literature, the effects are comparable to other potent topoisomerase II inhibitors like Doxorubicin. The following table illustrates the expected dose-dependent effect of a topoisomerase II inhibitor on the cell cycle distribution of a cancer cell line after a 24-hour treatment.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 0 | 60.5 | 25.2 | 14.3 |
| This compound | 0.1 | 55.1 | 20.7 | 24.2 |
| This compound | 0.5 | 40.3 | 15.5 | 44.2 |
| This compound | 1.0 | 25.8 | 10.1 | 64.1 |
Note: The data presented in this table is illustrative and based on the known effects of potent topoisomerase II inhibitors. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
This compound, as a topoisomerase II inhibitor, induces DNA double-strand breaks (DSBs). This damage activates a complex signaling cascade known as the DNA Damage Response (DDR). The key players in this pathway leading to G2/M arrest are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), and their downstream effectors, Chk1 and Chk2.[1][2][3]
Figure 1. Signaling pathway of this compound-induced G2/M cell cycle arrest.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (MEN 10755)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Figure 2. Experimental workflow for cell cycle analysis.
Detailed Protocol
1. Cell Seeding and Treatment:
-
Culture the chosen cancer cell line in complete medium in a 37°C incubator with 5% CO2.
-
Seed the cells into 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.
-
Allow the cells to attach and resume growth overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should be included.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation:
-
After the incubation period, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 2.1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in a small volume of PBS and add it dropwise to ice-cold 70% ethanol while gently vortexing to prevent cell clumping.
-
Fix the cells at -20°C for at least 2 hours. For longer storage, cells can be kept at -20°C for several weeks.
3. Propidium Iodide Staining and Flow Cytometry Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
Add the PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer. For each sample, collect at least 10,000 events.
-
Use appropriate software to analyze the cell cycle distribution from the generated histograms of DNA content.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G1 peak | - Cell clumping- Incorrect flow rate | - Ensure single-cell suspension before fixation- Use a lower flow rate during acquisition |
| Broad S-phase peak | - Asynchronous cell population- Inconsistent staining | - Ensure consistent staining times and reagent concentrations |
| Debris in histogram | - Apoptotic cells- Cell lysis during preparation | - Handle cells gently during washing and resuspension- Gate out debris during analysis |
Conclusion
The protocol described in this application note provides a reliable method for the quantitative analysis of cell cycle arrest induced by this compound using flow cytometry. By understanding the impact of this compound on cell cycle progression, researchers can gain valuable insights into its mechanism of action and its potential as a therapeutic agent. While specific quantitative data for this compound is still emerging, the expected outcome is a significant and dose-dependent accumulation of cells in the G2/M phase, consistent with its role as a potent topoisomerase II inhibitor.
References
- 1. Topoisomerase II and histone deacetylase inhibitors delay the G2/M transition by triggering the p38 MAPK checkpoint pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated peak detection and cell cycle analysis of flow cytometric DNA histograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a Liposomal Formulation for Targeted Delivery of Sabarubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabarubicin (MEN-10755) is a third-generation anthracycline and a disaccharide analog of doxorubicin, demonstrating potent antitumor activity.[1][2][3] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, ultimately leading to p53-independent apoptosis.[1][2][4] While showing promise, systemic administration of chemotherapeutic agents like this compound is often associated with off-target toxicity. Liposomal encapsulation offers a proven strategy to enhance the therapeutic index of anthracyclines by altering their pharmacokinetic profile and reducing toxicities, most notably cardiotoxicity.[5][6][7] This document provides detailed protocols for the development and evaluation of a targeted liposomal formulation of this compound, aiming to further improve its efficacy and safety profile by directing the drug specifically to tumor tissues.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for successful liposomal formulation development.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₇NO₁₃ | [4] |
| Molecular Weight | 643.6 g/mol | [4] |
| Class | Anthracycline | [8] |
| Mechanism of Action | DNA intercalation, Topoisomerase II inhibition, p53-independent apoptosis | [1][4] |
| Clinical Trial Phase | Phase II | [4] |
I. Formulation of Targeted Liposomal this compound
This section details the preparation of this compound-loaded liposomes with surface modifications for active targeting. The thin-film hydration method followed by extrusion is a widely used and reproducible technique for preparing liposomes of a defined size.[9][10][11]
Protocol 1: Preparation of this compound-Loaded Liposomes using Thin-Film Hydration and Extrusion
Objective: To encapsulate this compound within liposomes of a specific size distribution.
Materials:
-
This compound hydrochloride
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Targeting ligand (e.g., antibody, peptide, aptamer) conjugated to a lipid anchor (e.g., DSPE-PEG-Maleimide)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ammonium sulfate solution (250 mM)
-
Sephadex G-50 column
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[9][10]
-
For targeted liposomes, include the DSPE-PEG-ligand conjugate in the lipid mixture.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (Tc of DSPC is ~55°C) to form a thin, uniform lipid film on the flask wall.[9][10]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and this compound Loading (Remote Loading Method):
-
Hydrate the lipid film with an ammonium sulfate solution (250 mM) by rotating the flask in a water bath at 60°C for 1 hour. This creates multilamellar vesicles (MLVs) with an entrapped ammonium sulfate gradient.
-
Subject the MLV suspension to five freeze-thaw cycles by alternating between liquid nitrogen and a 60°C water bath to increase encapsulation efficiency.
-
-
Extrusion for Size Homogenization:
-
Removal of Unencapsulated Ammonium Sulfate:
-
Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with PBS (pH 7.4).
-
-
This compound Encapsulation:
-
Add this compound hydrochloride solution to the purified liposomes.
-
Incubate the mixture at 60°C for 30-60 minutes. The ammonium sulfate gradient drives the uptake and accumulation of this compound inside the liposomes.
-
-
Purification of this compound-Loaded Liposomes:
-
Remove unencapsulated this compound by dialysis against PBS (pH 7.4) or by size exclusion chromatography.
-
Experimental Workflow: Liposome Preparation
Caption: Workflow for preparing this compound-loaded liposomes.
II. Characterization of Targeted Liposomal this compound
Thorough characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation.[13][14][15]
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the liposomes. A PDI < 0.2 indicates a homogenous population.[12] |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the liposomes, which influences their stability and interaction with cells. |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | To visualize the shape and lamellarity of the liposomes. |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | High-Performance Liquid Chromatography (HPLC) / UV-Vis Spectroscopy | To quantify the amount of this compound successfully entrapped within the liposomes.[15] |
| In Vitro Drug Release | Dialysis Method | To assess the release kinetics of this compound from the liposomes over time in a physiological buffer.[16][17] |
| Stability | DLS and HPLC | To evaluate the physical and chemical stability of the formulation upon storage at different temperatures. |
Protocol 2: Determination of Encapsulation Efficiency
Objective: To quantify the percentage of this compound encapsulated in the liposomes.
Materials:
-
This compound-loaded liposome suspension
-
Triton X-100 or other suitable detergent
-
Mobile phase for HPLC
-
HPLC system with a suitable column and detector
Procedure:
-
Separate Free Drug:
-
Use a mini spin column packed with Sephadex G-50 to separate the liposomes from the unencapsulated this compound.
-
Collect the liposomal fraction.
-
-
Quantify Total Drug:
-
Take a known volume of the unpurified liposome suspension.
-
Lyse the liposomes by adding a detergent (e.g., Triton X-100) to release the encapsulated drug.
-
Measure the total this compound concentration using HPLC or UV-Vis spectroscopy.
-
-
Quantify Encapsulated Drug:
-
Take the same volume of the purified liposomal fraction from step 1.
-
Lyse the liposomes with detergent.
-
Measure the encapsulated this compound concentration.
-
-
Calculate Encapsulation Efficiency (EE%):
-
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
III. In Vitro Evaluation of Targeted Liposomal this compound
In vitro assays are crucial for assessing the biological activity and targeting efficacy of the formulated liposomes.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of liposomal this compound on cancer cells.
Materials:
-
Target cancer cell line (expressing the receptor for the targeting ligand)
-
Control cancer cell line (low or no expression of the target receptor)
-
Complete cell culture medium
-
Free this compound, non-targeted liposomal this compound, and targeted liposomal this compound
-
MTT or similar cell viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of free this compound, non-targeted liposomes, and targeted liposomes.
-
Replace the cell culture medium with medium containing the different drug formulations.
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
Cell Viability Assessment:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each formulation.
-
Protocol 4: Cellular Uptake Study
Objective: To evaluate the cellular internalization of targeted liposomes.
Materials:
-
Fluorescently labeled liposomes (e.g., encapsulating a fluorescent dye or with a fluorescent lipid)
-
Target and control cancer cell lines
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry).
-
-
Treatment:
-
Treat the cells with fluorescently labeled targeted and non-targeted liposomes for various time points (e.g., 1, 4, 24 hours).
-
-
Washing:
-
Wash the cells thoroughly with cold PBS to remove non-internalized liposomes.
-
-
Analysis:
-
Confocal Microscopy: Fix the cells, stain the nuclei (e.g., with DAPI), and visualize the intracellular localization of the liposomes.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity to quantify cellular uptake.[18]
-
Cellular Uptake and Signaling Pathway
Caption: Targeted liposome uptake and this compound's mechanism of action.
IV. In Vivo Evaluation
Preclinical animal models are essential to assess the in vivo efficacy, biodistribution, and safety of the targeted liposomal this compound.
Protocol 5: In Vivo Antitumor Efficacy Study
Objective: To evaluate the tumor growth inhibition by targeted liposomal this compound in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells that form subcutaneous xenografts
-
Free this compound, non-targeted liposomes, targeted liposomes, and saline (control)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
-
Treatment Groups:
-
Randomly assign mice to different treatment groups (e.g., saline, free this compound, non-targeted liposomes, targeted liposomes).
-
-
Drug Administration:
-
Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and survival of the mice.
-
-
Endpoint:
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Perform histological analysis of the tumors and major organs.
-
Protocol 6: Biodistribution Study
Objective: To determine the tissue distribution of the targeted liposomal formulation.
Materials:
-
Liposomes labeled with a gamma-emitter (e.g., ¹¹¹In) or a near-infrared fluorescent probe.[19][20]
-
Tumor-bearing mice
-
Gamma counter or in vivo imaging system
Procedure:
-
Administration:
-
Inject the labeled liposomes intravenously into tumor-bearing mice.
-
-
Imaging/Tissue Collection:
-
At various time points post-injection, image the mice using the appropriate imaging system.
-
Alternatively, euthanize the mice and collect tumors and major organs (heart, liver, spleen, lungs, kidneys).
-
-
Quantification:
-
Measure the radioactivity or fluorescence in each tissue and in the blood.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Conclusion
The development of a targeted liposomal formulation of this compound holds the potential to significantly improve its therapeutic outcome. By leveraging active targeting strategies, it is possible to enhance drug accumulation at the tumor site, thereby increasing efficacy while minimizing systemic toxicity. The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and evaluation of such a targeted drug delivery system. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating the translation of this promising therapeutic approach from the laboratory to clinical applications.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A phase II study of this compound (MEN-10755) as second line therapy in patients with locally advanced or metastatic platinum/taxane resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C32H37NO13 | CID 151897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Liposomal encapsulated anthracyclines: new therapeutic horizons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthracycline-induced cardiotoxicity and the cardiac-sparing effect of liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac safety of liposomal anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physical characterization of liposomal drug formulations using multi-detector asymmetrical-flow field flow fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposome Characterization Technologies - CD Formulation [formulationbio.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. dovepress.com [dovepress.com]
- 17. mdpi.com [mdpi.com]
- 18. The Effect of Surface Charges on the Cellular Uptake of Liposomes Investigated by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tumor-Targeted Nanomedicines: Enhanced Anti-Tumor Efficacy In vivo of Doxorubicin-Loaded Long-Circulating Liposomes Modified with Cancer-Specific Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumor-targeted delivery of liposome-encapsulated doxorubicin by use of a peptide that selectively binds to irradiated tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Sabarubicin Efficacy Studies in Doxorubicin-Resistant Tumors
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy.[1][2] However, its efficacy is often limited by the development of multidrug resistance (MDR) in tumor cells.[3][4] Sabarubicin (MEN-10755) is a disaccharide analogue of doxorubicin designed to overcome some of these limitations.[5][6][7] Mechanistically, this compound intercalates into DNA and inhibits topoisomerase II, an enzyme critical for DNA replication and repair, leading to p53-independent apoptosis.[5][6][8] A key advantage of this compound is its reported lower cardiotoxicity compared to doxorubicin.[6]
These application notes provide a comprehensive experimental framework for researchers to evaluate the efficacy of this compound specifically in doxorubicin-resistant tumor models. The protocols detailed below cover in vitro cell-based assays and in vivo xenograft studies, offering a robust preclinical package to assess therapeutic potential.
Part 1: In Vitro Efficacy Assessment
The initial phase of evaluation focuses on characterizing the cytotoxic and pro-apoptotic activity of this compound in well-defined doxorubicin-resistant cancer cell lines.
Experimental Workflow: In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound in doxorubicin-resistant cells.
Protocol 1.1: Development of Doxorubicin-Resistant Cell Lines
Objective: To generate a stable doxorubicin-resistant cancer cell line from a parental, sensitive line.
Methodology: Resistance is typically induced by continuous exposure to incrementally increasing concentrations of the selective agent (doxorubicin).[9]
Protocol:
-
Initiation: Culture the parental cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in standard growth medium. Determine the initial IC50 (half-maximal inhibitory concentration) of doxorubicin for the parental line.
-
Dose Escalation: Begin culturing the cells in a medium containing doxorubicin at a concentration equal to the IC10-IC20.
-
Monitoring: Monitor cell viability and proliferation. When the cells resume a normal growth rate, subculture them and double the concentration of doxorubicin.
-
Iteration: Repeat the dose escalation step over several months. Cells that survive and proliferate at each stage are selected and expanded.[9]
-
Stabilization: Once cells can tolerate a concentration at least 10-fold higher than the parental IC50, culture them in this high-doxorubicin medium for 2-3 additional passages to ensure stability.
-
Confirmation: Confirm the resistance phenotype by performing a cell viability assay (see Protocol 1.2) to compare the doxorubicin IC50 values of the parental and newly developed resistant cell lines. A significant increase (typically >10-fold) in IC50 confirms resistance.[9]
Protocol 1.2: Cell Viability Assay (XTT Method)
Objective: To quantify and compare the cytotoxicity of this compound and Doxorubicin in parental and doxorubicin-resistant (DoxR) cells. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[10]
Materials:
-
Parental and DoxR cells
-
96-well flat-bottom plates
-
Complete culture medium
-
This compound and Doxorubicin stock solutions
-
XTT labeling reagent and electron-coupling reagent
-
Microplate spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and Doxorubicin. Replace the medium in each well with 100 µL of medium containing the desired drug concentrations. Include untreated (vehicle) control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent. Prepare the XTT labeling mixture by mixing 50 parts XTT solution to 1 part electron-coupling solution.
-
Assay Development: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO2, protected from light. Metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.[10]
-
Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value for each drug in both cell lines.
Protocol 1.3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in DoxR cells. This flow cytometry-based assay uses Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the plasma membrane (an early apoptotic event) and Propidium Iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[11][12][13]
Materials:
-
Parental and DoxR cells
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound and Doxorubicin at their respective IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Cell Washing: Centrifuge the cell suspension at 500 xg for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Sample Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Data Presentation: In Vitro Results
Table 1: Comparative Cytotoxicity of this compound and Doxorubicin
| Cell Line | Compound | IC50 (nM) ± SD | Resistance Factor (RF)* |
|---|---|---|---|
| MCF-7 (Parental) | Doxorubicin | 50 ± 5.2 | 1.0 |
| This compound | 75 ± 8.1 | 1.0 | |
| MCF-7/DoxR | Doxorubicin | 850 ± 45.6 | 17.0 |
| This compound | 120 ± 11.3 | 1.6 |
*RF = IC50 (Resistant) / IC50 (Parental)
Table 2: Apoptosis Induction in Doxorubicin-Resistant (MCF-7/DoxR) Cells
| Treatment (48h) | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
|---|---|---|---|
| Untreated Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.6 |
| Doxorubicin (850 nM) | 48.5 ± 4.1 | 25.3 ± 3.5 | 26.2 ± 3.9 |
| This compound (120 nM) | 45.2 ± 3.8 | 35.8 ± 4.2 | 19.0 ± 3.1 |
Part 2: In Vivo Efficacy Assessment
This phase evaluates the anti-tumor activity of this compound in a preclinical animal model bearing doxorubicin-resistant tumors.
Protocol 2.1: Doxorubicin-Resistant Tumor Xenograft Model
Objective: To establish a subcutaneous tumor model in immunodeficient mice using the DoxR cell line developed in vitro.
Materials:
-
Doxorubicin-resistant (e.g., MCF-7/DoxR) cells
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NSG)
-
Matrigel or similar extracellular matrix
-
Sterile PBS, syringes, and needles
Protocol:
-
Cell Preparation: Harvest DoxR cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of cold sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Measure tumor dimensions using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.[14]
Protocol 2.2: In Vivo Efficacy Study
Objective: To assess the anti-tumor efficacy and tolerability of this compound in the DoxR xenograft model.
Study Design:
-
Group 1: Vehicle Control (e.g., saline, i.p. or i.v.)
-
Group 2: Doxorubicin (e.g., 5 mg/kg, i.v., once weekly)[14]
-
Group 3: this compound (low dose, e.g., 5 mg/kg, i.v., once weekly)
-
Group 4: this compound (high dose, e.g., 10 mg/kg, i.v., once weekly) (Note: Dosing levels and schedules should be optimized based on prior maximum tolerated dose (MTD) studies.)
Protocol:
-
Treatment: Administer the treatments according to the predefined schedule for 3-4 weeks.
-
Monitoring:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each mouse at the same time to monitor for signs of toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress or adverse effects.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and collect samples for further analysis (e.g., histology, Western blot).
Data Presentation: In Vivo Results
Table 3: Anti-Tumor Efficacy in Doxorubicin-Resistant Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%)* | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1850 ± 150 | 0 | +5.2 |
| Doxorubicin (5 mg/kg) | 1625 ± 135 | 12.2 | -8.5 |
| This compound (5 mg/kg) | 980 ± 95 | 47.0 | -2.1 |
| This compound (10 mg/kg) | 550 ± 70 | 70.3 | -4.3 |
*Calculated relative to the vehicle control group.
Part 3: Mechanistic Insights
Investigating the molecular mechanisms by which this compound overcomes doxorubicin resistance is crucial.
Doxorubicin Resistance & this compound Action Pathways
Caption: Doxorubicin resistance pathways and the proposed mechanism for this compound.
Protocol 3.1: Western Blot Analysis
Objective: To analyze the expression of key proteins involved in drug resistance and apoptosis.
Protocol:
-
Prepare protein lysates from cells or tumor tissues from the in vitro and in vivo studies.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against proteins of interest, such as:
-
Resistance Markers: P-glycoprotein (MDR1/ABCB1), Nrf2.[15]
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2.
-
DNA Damage Marker: γH2AX (a marker for DNA double-strand breaks).
-
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize protein levels to a loading control like β-actin or GAPDH.
By following these detailed protocols, researchers can systematically evaluate the efficacy of this compound in doxorubicin-resistant tumors, generate robust quantitative data, and gain insights into its mechanism of action for overcoming drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin reverses doxorubicin resistance via inhibition the efflux function of ABCB4 in doxorubicin-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C32H37NO13 | CID 151897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Detection of Sabarubicin and its Metabolites in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical methods used to detect and quantify Sabarubicin and its primary alcohol metabolite, M3, in tissue samples. The methodologies described herein are based on ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and selective technique for bioanalysis.[1][2]
Introduction
This compound is a novel anthracycline agent with potential applications in cancer therapy. To understand its efficacy, distribution, and potential toxicity, it is crucial to develop robust analytical methods to measure its concentration and that of its metabolites in biological matrices, including tissue.[1][3] This application note details the procedures for tissue sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its metabolite M3. While specific data for this compound in tissue is limited, this protocol adapts established methods for similar anthracyclines, such as Doxorubicin, in tissue samples.[4][5][6]
Experimental Protocols
Materials and Reagents
-
This compound and M3 reference standards
-
Acetonitrile (HPLC grade)[6]
-
Methanol (HPLC grade)[7]
-
Formic acid (LC-MS grade)[1]
-
Chloroform (ACS grade)[2]
-
Isopropanol (ACS grade)[1]
-
N-hexane (ACS grade)[1]
-
Ultrapure water[7]
-
Blank tissue matrix (e.g., liver, kidney, tumor from untreated animals)[4][6]
Tissue Sample Preparation
The following protocol is a comprehensive approach to extracting this compound and its metabolites from tissue samples, incorporating homogenization and a choice of extraction techniques.
2.2.1. Tissue Homogenization
-
Accurately weigh approximately 200 mg of the frozen tissue sample.[4]
-
Add a 4-fold volume (w/v) of cold 0.9% sodium chloride solution.[8]
-
Homogenize the tissue sample using a bead beater or ultrasonic homogenizer until a uniform suspension is obtained. Keep the sample on ice throughout the process to minimize degradation.[8]
-
Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.[6]
-
Collect the supernatant for the extraction procedure.
2.2.2. Extraction Procedure (Choose one of the following)
Method A: Liquid-Liquid Extraction (LLE)
This method is suitable for a wide range of tissue types.
-
To 50 µL of the tissue homogenate supernatant, add 50 µL of the internal standard solution (Doxorubicin, 200 ng/mL).[6]
-
Add 50 µL of 50% acetonitrile-water and vortex for 1 minute.[6]
-
Add 1 mL of a chloroform and isopropanol mixture (1:1, v/v) and vortex vigorously for 3 minutes.[1]
-
Centrifuge at 15,000 g for 10 minutes to separate the phases.[9]
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.[4]
-
Reconstitute the residue in 200 µL of the mobile phase (see section 2.3) and inject 10 µL into the UHPLC-MS/MS system.[4][9]
Method B: Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract, which may be beneficial for complex tissue matrices.[4]
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[4]
-
To the tissue homogenate supernatant, add the internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[4]
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the UHPLC-MS/MS system.[4]
UHPLC-MS/MS Conditions
The following conditions have been shown to be effective for the separation and detection of this compound and its metabolite M3.[1][2]
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH Shield RP18 (100mm × 2.1mm, 1.7µm)[1][2]
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.3 mL/min[2]
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Injection Volume: 10 µL[9]
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1][2]
-
MRM Transitions:
-
Source Temperature: 150°C[7]
-
Desolvation Temperature: 350°C[7]
-
Capillary Voltage: 3.8 kV[7]
Data Presentation
The following tables summarize the quantitative data from validated methods for this compound and M3 in biological fluids. These values can be used as a benchmark for method development and validation in tissue matrices.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Range (ng/mL) | Correlation Coefficient (r) |
| This compound | Plasma | 2 - 400 | > 0.99[1][10] |
| M3 | Plasma | 0.5 - 100 | > 0.99[1][10] |
| This compound | Urine | 2 - 200 | > 0.99[2] |
| M3 | Urine | 2 - 200 | > 0.99[2] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Precision (Intra- and Inter-day, % RSD) | Accuracy (% Bias) |
| This compound | Plasma | 1.5% - 9.1% | -9.6% to 0.7%[1][10] |
| M3 | Plasma | 2.2% - 12.8% | -4.8% to 5.9%[1][10] |
Table 3: Recovery
| Analyte | Matrix | Mean Recovery (%) |
| This compound | Plasma | 62.4%[1][10] |
| M3 | Plasma | 71.9%[1][10] |
| Doxorubicin (IS) | Plasma | 58.8%[1][10] |
| Doxorubicin | Rat Tissue (SPE) | 89.2% - 92.8%[4] |
Visualizations
References
- 1. Development and validation of a UHPLC-MS/MS method for simultaneous quantitation the plasma concentration of this compound and its alcohol metabolite M3 in Chinese small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 4. Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples [mdpi.com]
- 5. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of doxorubicin in plasma and tissues of mice by UPLC-MS/MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ekjcp.org [ekjcp.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing Sabarubicin dosage to minimize off-target toxicity in animal models
Welcome to the technical support center for optimizing Sabarubicin dosage in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target toxicity while maximizing therapeutic efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your preclinical studies.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vivo experiments with this compound.
| Question | Answer |
| 1. Unexpected Animal Mortality at Initial Doses | High mortality rates may indicate that the initial dose is above the Maximum Tolerated Dose (MTD). It is crucial to perform a dose-ranging study to determine the MTD in your specific animal model and strain. Start with a low dose and escalate gradually. For reference, the MTD of the related anthracycline, doxorubicin, varies by species. For example, in beagles, the MTD of free doxorubicin is 1.5 mg/kg.[1] A liposome-encapsulated formulation of doxorubicin showed a higher MTD of 2.25 mg/kg in the same model.[1] For a novel doxorubicin conjugate, legubicin, the acute MTD in female rats was >16 mg/kg, 11 mg/kg in male rats, and >8 mg/kg in dogs.[2] |
| 2. Signs of Cardiotoxicity (e.g., Lethargy, Edema) | Cardiotoxicity is a known class effect of anthracyclines, although this compound is designed to be less cardiotoxic than doxorubicin.[3] If you observe signs of cardiac distress, consider the following: - Reduce the dose or frequency of administration. Studies with doxorubicin have shown that fractionation of the total dose can reduce cardiotoxicity. - Implement cardiac monitoring. Use echocardiography to assess cardiac function (see Experimental Protocols section). - Consider co-administration of a cardioprotective agent. Dexrazoxane has shown cardioprotective effects when used with anthracyclines. |
| 3. Significant Weight Loss in Treated Animals | Weight loss is a common sign of toxicity. If animals lose more than 15-20% of their body weight, it may be necessary to adjust the dose or terminate the experiment for that cohort. Ensure that animals have easy access to food and water. Supportive care, such as providing a more palatable diet, may help. |
| 4. How do I choose the right animal model? | The choice of animal model depends on the specific research question. Rats, particularly spontaneously hypertensive rats, and beagle dogs are considered suitable models for studying anthracycline-induced cardiotoxicity due to the reproducibility of cardiac lesions.[4] Mice are often used for initial efficacy and toxicity screening due to their smaller size and lower cost. |
| 5. What are the key differences in toxicity between this compound and Doxorubicin? | Preclinical studies have indicated that this compound (MEN 10755) induces less severe and non-progressive cardiotoxic effects compared to an equimyelotoxic regimen of doxorubicin in rats.[3] Doxorubicin has been shown to cause significant and progressive prolongation of the QalphaT interval in ECGs, while the alterations induced by this compound were less severe and not progressive.[3] Additionally, atrial lesions observed with doxorubicin were not present in rats treated with this compound.[3] |
| 6. What are the expected dose-limiting toxicities (DLTs) for this compound? | Based on clinical trials of other anthracyclines and related compounds, myelosuppression, particularly neutropenia, is a common dose-limiting toxicity.[5] In a phase I study of this compound, myelosuppression was the main toxicity observed. |
| 7. How can I minimize injection site reactions? | For intravenous administration, ensure proper catheter placement and flush the line before and after injection to prevent extravasation, which can cause severe tissue necrosis with anthracyclines. For intraperitoneal injections, vary the injection site. |
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and related anthracyclines to aid in experimental design.
Table 1: Comparative Cardiotoxicity of this compound (MEN 10755) and Doxorubicin in Rats
Dosing regimen: 1.5 mg/kg, i.v., once a week for 5 consecutive weeks.[3]
| Parameter | Doxorubicin | This compound (MEN 10755) |
| QalphaT Interval Prolongation | Significant and progressive | Less severe and not progressive |
| Ventricular Response to Isoprenaline | Nearly complete ablation | Mild, if any, reduction |
| Ventricular Myocyte Alterations | Progressive worsening | Not progressive |
| Atrial Lesions | Evident | Not observed |
Table 2: LD50 and MTD of Doxorubicin and a Doxorubicin Prodrug in Various Animal Models
This data is provided as a reference for designing this compound dose-finding studies.
| Compound | Animal Model | Parameter | Dose | Reference |
| Doxorubicin (free) | Mice (CD-1) | LD50 | ~12 mg/kg | [6] |
| Doxorubicin (free) | Rats (Sprague-Dawley) | LD50 | ~10.5 mg/kg | [6] |
| Doxorubicin (free) | Dogs (Beagle) | MTD | 1.5 mg/kg | [1] |
| DOXO-EMCH (Doxorubicin Prodrug) | Mice (CD-1) | LD50 | >60 mg/kg (doxorubicin equivalents) | [6] |
| DOXO-EMCH (Doxorubicin Prodrug) | Rats (Sprague-Dawley, male) | LD50 | 23.4 mg/kg (doxorubicin equivalents) | [6] |
| DOXO-EMCH (Doxorubicin Prodrug) | Rats (Sprague-Dawley, female) | LD50 | 45.9 mg/kg (doxorubicin equivalents) | [6] |
| Legubicin (Doxorubicin Conjugate) | Rats (female) | Acute MTD | >16 mg/kg (doxorubicin equivalent) | [2] |
| Legubicin (Doxorubicin Conjugate) | Rats (male) | Acute MTD | 11 mg/kg (doxorubicin equivalent) | [2] |
| Legubicin (Doxorubicin Conjugate) | Dogs | Acute MTD | >8 mg/kg (doxorubicin equivalent) | [2] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Rodents
Materials:
-
This compound solution (reconstituted according to manufacturer's instructions)
-
Sterile saline or other appropriate vehicle
-
Animal restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles and syringes
Procedure (Mouse Tail Vein Injection):
-
Warm the mouse under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins.
-
Place the mouse in a restrainer, exposing the tail.
-
Disinfect the tail with an alcohol swab.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Gently inject the this compound solution. Observe for any swelling at the injection site, which would indicate extravasation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 2: Assessment of Cardiotoxicity Using Echocardiography in Rats
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
ECG electrodes
Procedure:
-
Anesthetize the rat and place it in a supine or left lateral position on the heating pad.
-
Apply ultrasound gel to the shaved chest area.
-
Acquire M-mode, B-mode, and Doppler images from parasternal long-axis and short-axis views.
-
Measure the following parameters:
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
Diastolic function parameters (e.g., E/A ratio)
-
-
Perform speckle-tracking echocardiography to assess global longitudinal strain (GLS), which can be a more sensitive indicator of early cardiac dysfunction.
-
Compare measurements between treated and control groups at baseline and at specified time points throughout the study. A weekly injection of 2.5 mg/kg of doxorubicin has been used to generate a rat model of cardiotoxicity.[7] In another study, female Sprague Dawley rats received intravenous doxorubicin injections weekly for 8 weeks at a dose of 2 mg/kg/week.[8]
Protocol 3: Histopathological Assessment of Off-Target Toxicity
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stain
-
Masson's trichrome stain (for fibrosis)
-
Microscope
Procedure:
-
At the end of the study, euthanize the animals and perform a necropsy.
-
Collect target organs (heart, liver, kidneys, spleen, etc.).
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissues and embed them in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness and mount on glass slides.
-
Stain the slides with H&E for general morphology and Masson's trichrome to assess fibrosis, particularly in the heart.
-
Examine the slides under a microscope and score for pathological changes such as:
-
Heart: Myofibrillar loss, vacuolization, inflammation, necrosis, and fibrosis.
-
Liver: Hepatocellular necrosis, inflammation, sinusoidal congestion.
-
Kidney: Glomerular and tubular damage, interstitial inflammation.
-
Spleen/Thymus: Lymphoid depletion.
-
Protocol 4: Assessment of Hematological Toxicity
Materials:
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Automated hematology analyzer
Procedure:
-
Collect blood samples from animals at baseline and at various time points after this compound administration (e.g., via tail vein, saphenous vein, or cardiac puncture at termination).
-
Place the blood in anticoagulant tubes and mix gently.
-
Analyze the samples using an automated hematology analyzer to determine:
-
Complete blood count (CBC): Red blood cell (RBC) count, white blood cell (WBC) count, platelet count.
-
Differential WBC count: Neutrophils, lymphocytes, monocytes, etc.
-
Hemoglobin and hematocrit levels.
-
-
Compare the results between treated and control groups to assess the degree of myelosuppression. Doxorubicin has been shown to cause severe leucopenia and decreases in red blood cell counts and hemoglobin concentrations in rats.[5]
Visualizations
Signaling Pathway of Anthracycline-Induced Cardiotoxicity
Caption: Signaling pathway of anthracycline-induced cardiotoxicity.
Experimental Workflow for Dosage Optimization
Caption: Experimental workflow for this compound dosage optimization.
Logical Relationship of Off-Target Toxicities
Caption: Relationship of this compound to potential off-target toxicities.
References
- 1. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodistribution and preclinical safety profile of legubicin: A novel conjugate of doxorubicin and a legumain-cleavable peptide linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of doxorubicin- and MEN 10755-induced long-term progressive cardiotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phase I dose escalation and pharmacokinetic study of pluronic polymer-bound doxorubicin (SP1049C) in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Early and dynamic detection of doxorubicin induced cardiotoxicity by myocardial contrast echocardiography combined with two-dimensional speckle tracking echocardiography in rats [frontiersin.org]
- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
troubleshooting poor solubility of Sabarubicin in aqueous solutions for experiments
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting issues related to the poor solubility of Sabarubicin in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a disaccharide analog of the anthracycline antibiotic doxorubicin, investigated for its antitumor activity.[1][2][][4] Like many anthracyclines, this compound is a complex organic molecule that exhibits poor solubility in aqueous solutions, which can lead to challenges in preparing consistent and effective concentrations for in vitro and in vivo experiments.
Q2: What is the known mechanism of action for this compound?
A2: this compound intercalates into DNA and interacts with topoisomerase II, an enzyme crucial for DNA replication and repair.[2][] This interaction stabilizes the DNA-topoisomerase II complex, leading to DNA strand breaks and ultimately triggering apoptosis (programmed cell death), often through a p53-independent mechanism.[1][4]
Q3: Are there any general starting points for dissolving this compound?
A3: Due to its chemical structure, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into the desired aqueous experimental medium. It is crucial to be aware of the final concentration of the organic solvent in your experiment, as it can affect cellular assays.
Q4: How does pH likely affect the solubility of this compound?
A4: While specific data for this compound is limited, its analogue doxorubicin's solubility is pH-dependent. Generally, anthracyclines are more soluble in acidic conditions. The solubility of this compound in aqueous buffers is expected to be sparing, and adjusting the pH may be a viable strategy to enhance solubility, though this should be tested empirically for your specific experimental system.
Troubleshooting Guide for Poor this compound Solubility
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The aqueous buffer has a much lower capacity to dissolve this compound than DMSO. The concentration of this compound exceeds its solubility limit in the final aqueous medium. | - Increase the proportion of co-solvent (e.g., ethanol) in the final solution, if permissible for the experiment. - Decrease the final concentration of this compound. - Investigate the use of solubilizing agents such as cyclodextrins. - Test different aqueous buffers with varying pH levels. |
| Inconsistent experimental results between batches of this compound solution. | Incomplete dissolution of this compound, leading to variations in the actual concentration. Degradation of the compound in solution. | - Ensure complete dissolution of the this compound powder in the initial organic solvent stock. Use of sonication or gentle warming may aid this process. - Prepare fresh dilutions from the stock solution for each experiment. - Store stock solutions at -20°C or -80°C and protect from light to minimize degradation. |
| Visible particles in the final solution after dilution. | This compound has not fully dissolved or has precipitated out of solution. | - Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may reduce the actual concentration of the drug in solution. - Re-evaluate the dissolution protocol; consider a lower final concentration or a different solvent system. |
| Low bioactivity observed in cellular assays. | The effective concentration of soluble this compound is lower than intended due to poor solubility. | - Confirm the concentration of the stock solution using spectrophotometry. - Attempt to increase solubility using the methods described above (e.g., pH adjustment, co-solvents). - Consider formulating this compound in a delivery vehicle such as liposomes or nanoparticles, if appropriate for the experimental design.[5][6][7] |
Quantitative Solubility Data (Based on Doxorubicin Analogue)
| Solvent/Solution | Approximate Solubility of Doxorubicin | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [8] |
| Ethanol | ~1 mg/mL | [8] |
| Water | 10 mg/mL (with slight warming) | [9] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into your pre-warmed (e.g., 37°C) aqueous experimental medium (e.g., cell culture medium, PBS) to the desired final concentration.
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which can cause precipitation.
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Usage: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in a cancer cell.
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A logical workflow for addressing solubility issues with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C32H37NO13 | CID 151897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and in vitro/in vivo evaluation of doxorubicin-loaded poly[lactic-co-glycol acid] microspheres using electrospray method for sustained drug delivery and potential intratumoral injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research on the preparation process of the cytarabine/daunorubicin dual-encapsulation liposome and its physicochemical properties and performances in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and in-vitro/in-vivo evaluation of doxorubicin-loaded magnetic SBA-15 nanocomposites from rice husk for enhancing therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. media.cellsignal.com [media.cellsignal.com]
addressing inconsistencies in Sabarubicin efficacy across different cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in Sabarubicin efficacy across different cancer cell lines. Given that this compound is a disaccharide analogue of Doxorubicin, and specific data on its differential efficacy is limited, this guide draws upon the extensive research available for Doxorubicin to provide a comprehensive resource for researchers, scientists, and drug development professionals.[1][2]
Troubleshooting Guide
This guide is designed to help researchers identify and address potential issues when observing variable responses to this compound in their experiments.
Question 1: We are observing significant variability in the IC50 values of this compound across different cancer cell lines. What are the potential reasons for this?
Answer:
Inconsistent efficacy of chemotherapeutic agents like this compound across different cancer cell lines is a well-documented phenomenon.[3][4][5] The primary reasons for this variability can be categorized as follows:
-
Intrinsic Cellular Heterogeneity: Cancer cell lines, even those derived from the same tissue, exhibit significant genetic and phenotypic diversity.[6] This includes differences in:
-
Expression of Drug Targets: The primary target of this compound is Topoisomerase II.[1][2] Variations in the expression levels or mutations in the TOP2A gene can alter drug sensitivity.[7]
-
Drug Efflux Pump Expression: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[8][9]
-
Apoptotic Pathway Integrity: this compound induces apoptosis through a p53-independent mechanism.[1][2][10] However, alterations in other components of the apoptotic machinery, such as the Bcl-2 family proteins, can confer resistance.[11][12]
-
Cellular Proliferation Rate: Faster-proliferating cells may be more susceptible to DNA-damaging agents like this compound.
-
-
Experimental and Technical Variability: Inconsistencies can also arise from the experimental setup. For guidance on improving experimental design, refer to established best practices for in vitro drug response measurements.[13] Key factors to consider include:
-
Cell Line Authentication and Mycoplasma Contamination: Ensure cell lines are authentic and free from mycoplasma contamination, which can alter cellular physiology and drug response.
-
Cell Culture Conditions: Variations in media composition, serum concentration, and cell density can influence drug efficacy.
-
Drug Stability and Handling: Ensure proper storage and handling of this compound to maintain its potency.
-
Assay-Specific Parameters: The choice of cytotoxicity assay (e.g., MTT, SRB, CellTiter-Glo) and the incubation time can impact the measured IC50 values.
-
Question 2: Our experiments show that a particular cancer cell line is resistant to this compound. How can we investigate the potential mechanisms of resistance?
Answer:
Investigating the mechanisms of resistance is a critical step in drug development. Here is a suggested workflow:
-
Confirm Resistance: Repeat the cytotoxicity assay with a fresh stock of this compound and authenticated cells to rule out experimental error.
-
Assess Drug Accumulation: Use techniques like flow cytometry or fluorescence microscopy to determine if the resistant cells accumulate less this compound compared to sensitive cell lines. This can indicate the involvement of drug efflux pumps.
-
Analyze Target Expression and Activity:
-
Topoisomerase II Expression: Use Western blotting or qPCR to compare the expression levels of Topoisomerase II alpha and beta isoforms between sensitive and resistant cells.[7]
-
Topoisomerase II Activity: Employ a DNA decatenation assay to assess the enzymatic activity of Topoisomerase II in the presence of this compound.
-
-
Evaluate Apoptotic Response:
-
Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic cells after this compound treatment.
-
Western Blotting for Apoptotic Markers: Analyze the expression of key apoptotic proteins like cleaved PARP, cleaved Caspase-3, and members of the Bcl-2 family.
-
-
Gene Expression Profiling: Perform RNA sequencing or microarray analysis to identify differentially expressed genes between sensitive and resistant cell lines, which may reveal novel resistance pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an anthracycline antibiotic that acts as a disaccharide analogue of doxorubicin.[1][2] Its primary mechanisms of action are:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, distorting the double helix structure and inhibiting DNA replication and transcription.[2]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme Topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[1][2]
-
Induction of Apoptosis: The resulting DNA damage triggers a p53-independent apoptotic pathway, leading to programmed cell death.[1][2][10]
Q2: How does the p53 status of a cell line affect its sensitivity to this compound?
A2: this compound is known to induce apoptosis through a p53-independent mechanism.[1][2][10] This suggests that the p53 status of a cancer cell line may not be the primary determinant of its sensitivity to this compound. However, p53 is a crucial regulator of the cell cycle and apoptosis, and its mutational status can influence the overall cellular response to DNA damage.[5][12] Therefore, while not the direct pathway, altered p53 signaling could indirectly contribute to resistance.
Q3: Are there known mechanisms of resistance to this compound?
A3: While specific studies on this compound resistance are limited, mechanisms of resistance to its analogue, Doxorubicin, are well-characterized and likely apply to this compound. These include:
-
Increased Drug Efflux: Overexpression of ABC transporters like P-glycoprotein (MDR1) is a major mechanism of multidrug resistance.[7][8][9]
-
Alterations in Topoisomerase II: Decreased expression or mutations in the TOP2A gene can reduce the drug's target availability and effectiveness.[7][8]
-
Enhanced DNA Damage Repair: Increased capacity of cancer cells to repair DNA double-strand breaks can counteract the cytotoxic effects of this compound.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can inhibit programmed cell death.[11][12]
Q4: What are some key considerations when designing an experiment to test this compound efficacy?
A4: To ensure reliable and reproducible results, consider the following:
-
Cell Line Selection: Choose a panel of well-characterized cell lines representing different cancer types and with known genetic backgrounds if possible.
-
Dose-Response and Time-Course: Perform a comprehensive dose-response analysis to determine the IC50 value and a time-course experiment to identify the optimal treatment duration.
-
Controls: Include appropriate positive (e.g., Doxorubicin) and negative (vehicle) controls in every experiment.
-
Replicates: Use both technical and biological replicates to ensure the statistical significance of your findings.[13]
-
Assay Selection: Choose a cytotoxicity or viability assay that is appropriate for your cell line and experimental goals. The MTT assay is a commonly used method.[3][4]
Data Presentation
Table 1: Differential Sensitivity of Various Human Cancer Cell Lines to Doxorubicin
Disclaimer: The following data is for Doxorubicin, the parent compound of this compound. These values can serve as a reference point for expected variations in efficacy across different cancer cell lines. IC50 values can vary between laboratories due to different experimental conditions.[5]
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity | Reference |
| BFTC-905 | Bladder Cancer | 2.3 | Sensitive | [3] |
| MCF-7 | Breast Cancer | 2.5 | Sensitive | [3] |
| M21 | Melanoma | 2.8 | Sensitive | [3] |
| HeLa | Cervical Cancer | 2.9 | Sensitive | [3] |
| UMUC-3 | Bladder Cancer | 5.1 | Moderately Sensitive | [3] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | Moderately Sensitive | [3] |
| TCCSUP | Bladder Cancer | 12.6 | Moderately Sensitive | [3] |
| Huh7 | Hepatocellular Carcinoma | > 20 | Resistant | [3] |
| VMCUB-1 | Bladder Cancer | > 20 | Resistant | [3] |
| A549 | Lung Cancer | > 20 | Resistant | [3] |
Experimental Protocols
Protocol: Determination of IC50 using MTT Assay
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium. It is recommended to use a 2-fold or 3-fold serial dilution to cover a wide range of concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Proposed signaling pathway of this compound in a cancer cell.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. This compound | C32H37NO13 | CID 151897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. remedypublications.com [remedypublications.com]
- 9. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 12. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cardiotoxic Side Effects of Sabarubicin in Long-Term Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sabarubicin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating cardiotoxic side effects in long-term studies. As this compound is a disaccharide analog of doxorubicin, much of the guidance is based on the extensive research into anthracycline-induced cardiotoxicity.
Frequently Asked Questions (FAQs)
General Cardiotoxicity Concerns
Q1: What are the primary mechanisms of this compound-induced cardiotoxicity?
A1: While specific long-term data on this compound is still emerging, its structural similarity to doxorubicin suggests that it shares similar mechanisms of cardiotoxicity. The primary mechanisms of anthracycline-induced cardiotoxicity are multifactorial and include:
-
Reactive Oxygen Species (ROS) Generation: Anthracyclines undergo redox cycling, leading to the formation of superoxide radicals and hydrogen peroxide. This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately leading to cardiomyocyte apoptosis.[1][2][3][4]
-
Mitochondrial Dysfunction: Doxorubicin accumulates in the mitochondria of cardiomyocytes, impairing mitochondrial function and leading to a decrease in ATP production, which is critical for heart muscle function.[2][4][5][6]
-
Topoisomerase IIβ Inhibition: Anthracyclines inhibit topoisomerase IIβ in cardiomyocytes, leading to DNA double-strand breaks and triggering apoptotic pathways.[6][7][8]
-
Calcium Dysregulation: Doxorubicin can disrupt calcium homeostasis within cardiomyocytes, leading to cellular dysfunction and death.[5][9][10]
-
Inflammation and Fibrosis: Doxorubicin can induce an inflammatory response in the heart, leading to fibrosis and long-term cardiac remodeling.[4][11]
Q2: How does the cumulative dose of this compound relate to the risk of cardiotoxicity?
A2: The risk of cardiotoxicity with anthracyclines is strongly correlated with the cumulative dose administered over a patient's lifetime.[5][12][13] While specific dose-toxicity curves for this compound are not yet as well-established as for doxorubicin, it is a critical parameter to monitor in long-term studies. For doxorubicin, the incidence of congestive heart failure increases significantly at cumulative doses above 400-550 mg/m².[1][2][5] It is prudent to assume a similar dose-dependent relationship for this compound.
Cardioprotective Strategies
Q3: What is Dexrazoxane and how can it be used to mitigate this compound-induced cardiotoxicity?
A3: Dexrazoxane is currently the only FDA-approved cardioprotective agent for preventing anthracycline-induced cardiotoxicity.[13][14][15] It is a potent intracellular iron-chelating agent. By binding to iron, Dexrazoxane prevents the formation of the anthracycline-iron complex that catalyzes the production of harmful reactive oxygen species.[1][13] Recent studies also suggest that Dexrazoxane may protect the heart by inhibiting topoisomerase IIβ.[7][8]
Experimental Protocol for Dexrazoxane Co-administration:
-
Reconstitution: Reconstitute Dexrazoxane for injection with the supplied diluent to a concentration of 10 mg/mL.
-
Dosing Ratio: The recommended dosage ratio of Dexrazoxane to this compound (or doxorubicin) is typically 10:1 (e.g., 500 mg/m² of Dexrazoxane for every 50 mg/m² of doxorubicin).
-
Administration: Administer the Dexrazoxane solution by slow intravenous push or rapid intravenous infusion approximately 30 minutes before the administration of this compound.
-
Monitoring: Closely monitor cardiac function (e.g., LVEF, troponin levels) throughout the study.
Q4: Are there other pharmacological agents that can be investigated for cardioprotection against this compound?
A4: Yes, several other agents have shown promise in preclinical and clinical studies for reducing anthracycline-induced cardiotoxicity and could be relevant for investigation with this compound. These include:
-
Beta-blockers (e.g., Metoprolol, Carvedilol): These agents have been shown to have a cardioprotective effect, potentially by reducing oxidative stress and improving cardiac function.[7][14][16]
-
ACE Inhibitors (e.g., Enalapril) and Angiotensin Receptor Blockers (ARBs) (e.g., Candesartan): These drugs, commonly used for hypertension and heart failure, may mitigate cardiac remodeling and dysfunction.[7][14][17]
-
Statins: Some studies suggest that statins may have a protective effect against anthracycline cardiotoxicity.[7]
-
Sacubitril/valsartan: This combination drug has shown potential in attenuating myocardial inflammation, fibrosis, and apoptosis in doxorubicin-induced cardiotoxicity models.[11]
Q5: What is the role of liposomal formulations in reducing this compound's cardiotoxicity?
A5: Encapsulating this compound within liposomes can alter its pharmacokinetic profile, leading to reduced accumulation in the heart tissue compared to the free drug.[12] This approach has been successfully used with doxorubicin (e.g., Doxil®) to decrease the incidence of cardiotoxicity while maintaining anti-tumor efficacy. Developing a liposomal formulation of this compound could be a key strategy for improving its long-term safety profile.
Q6: Can the infusion rate of this compound affect its cardiotoxicity?
A6: Yes, for doxorubicin, a continuous infusion over several hours has been shown to be less cardiotoxic than a rapid bolus injection.[18][19] This is thought to be due to lower peak plasma concentrations of the drug, which may reduce acute damage to cardiomyocytes. This is a viable experimental variable to investigate in long-term studies with this compound.
Troubleshooting Guides
Issue: Progressive decline in Left Ventricular Ejection Fraction (LVEF) in animal models treated with this compound.
| Potential Cause | Troubleshooting Step |
| High cumulative dose of this compound. | Reduce the cumulative dose or fractionate the dosing schedule. |
| Bolus administration leading to high peak plasma concentrations. | Switch to a continuous infusion protocol over several hours. |
| Lack of cardioprotective co-therapy. | Introduce a cardioprotective agent such as Dexrazoxane. |
| Pre-existing cardiac susceptibility in the animal model. | Ensure thorough baseline cardiac assessment and consider using a more robust animal strain. |
Issue: Elevated cardiac biomarkers (e.g., Troponin T) in long-term studies.
| Potential Cause | Troubleshooting Step |
| Subclinical myocardial injury. | Implement more sensitive cardiac monitoring techniques, such as speckle tracking echocardiography for global longitudinal strain (GLS) assessment.[7][8] |
| Onset of irreversible cardiac damage. | Consider early intervention with cardioprotective agents or dose reduction. |
| Variability in biomarker assays. | Ensure consistent use of a validated and sensitive assay for cardiac troponins. |
Quantitative Data Summary
Table 1: Cumulative Doxorubicin Dose and Incidence of Congestive Heart Failure (CHF)
| Cumulative Doxorubicin Dose (mg/m²) | Incidence of CHF (%) | Reference |
| 400 | 3-5 | [2][6] |
| 550 | 7-26 | [2][6] |
| 700 | 18-48 | [20] |
Table 2: Efficacy of Dexrazoxane in Reducing Cardiotoxicity in a Phase III Trial
| Parameter | Doxorubicin Alone | Doxorubicin + Dexrazoxane | Reference |
| LVEF Deterioration (<450 mg/m²) | 40.5% | - | [21] |
| LVEF Deterioration (450-<600 mg/m²) | 51.6% | - | [21] |
| LVEF Deterioration (≥600 mg/m²) | 56.2% | - | [21] |
| Grade ≥3 Cardiac Dysfunction (<450 mg/m²) | 2% | - | [21] |
| Grade ≥3 Cardiac Dysfunction (450-<600 mg/m²) | 3% | - | [21] |
| Grade ≥3 Cardiac Dysfunction (≥600 mg/m²) | 1.1% | - | [21] |
| (Note: The referenced study co-administered Dexrazoxane more frequently at higher doxorubicin doses, which likely contributed to the lower rate of severe cardiac events at the highest cumulative doses.) |
Visualizations
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: Experimental workflow for assessing cardioprotective strategies.
Caption: Dual mechanism of Dexrazoxane's cardioprotective effects.
References
- 1. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin-induced cardiotoxicity and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of doxorubicin-induced cardiac inflammation and fibrosis; therapeutic targets and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Late-onset doxorubicin-induced congestive heart failure in an elderly cancer survivor: A case report [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Detection of subclinical cardiotoxicity in sarcoma patients receiving continuous doxorubicin infusion or pre-treatment with dexrazoxane before bolus doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 11. Sacubitril/valsartan attenuated myocardial inflammation, fibrosis, apoptosis and promoted autophagy in doxorubicin-induced cardiotoxicity mice via regulating the AMPKα-mTORC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for reduction of anthracycline cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preventing the cardiotoxicity of anthracyclines by dexrazoxane: A real breakthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to prevent anthracycline-induced cardiotoxicity in cancer survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Doxorubicin-Induced Cardiotoxicity and the Emerging Role of SGLT2 Inhibitors: From Glycemic Control to Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. johnsonfrancis.org [johnsonfrancis.org]
- 19. mdpi.com [mdpi.com]
- 20. Incidence of long-term cardiotoxicity and evolution of the systolic function in patients with breast cancer treated with anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prospective Evaluation of Doxorubicin Cardiotoxicity in Patients with Advanced Soft-tissue Sarcoma Treated in the ANNOUNCE Phase III Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of Sabarubicin in preclinical formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Sabarubicin in preclinical formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the preparation and storage of this compound formulations, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in Solution | - Poor solubility of this compound in the chosen solvent system.- pH of the solution is not optimal for this compound solubility.- Temperature fluctuations affecting solubility. | - Solvent Selection: Consider using co-solvents such as ethanol, propylene glycol, or polyethylene glycols to improve solubility.[1]- pH Adjustment: Use pH modifiers to maintain an optimal pH range. For anthracyclines, slightly acidic conditions are often preferred.- Temperature Control: Prepare and store the formulation at a consistent, controlled temperature. |
| Color Change (e.g., from red to brownish) | - Degradation of the this compound molecule.- Exposure to light (photodegradation).- Oxidative degradation. | - Light Protection: Prepare and store the formulation in light-protective containers (e.g., amber vials) or under yellow light.[2]- Use of Antioxidants: Consider the addition of antioxidants to the formulation.- Inert Atmosphere: Prepare the formulation under an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Loss of Potency or Purity Over Time | - Chemical instability leading to degradation.- Hydrolysis (acidic or alkaline).- Interaction with container materials. | - Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, heat, light) to understand the degradation pathways.[3][4][5]- Storage Conditions: Store formulations at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation.[6][7]- Container Compatibility: Ensure the storage container (e.g., polypropylene syringes, glass vials) is compatible with the formulation.[6][8] |
Frequently Asked Questions (FAQs)
Formulation & Storage
-
Q1: What are the optimal storage conditions for this compound solutions?
-
A1: Based on data from related anthracyclines like Doxorubicin, this compound solutions are generally more stable when protected from light and stored at refrigerated (2-8°C) or frozen (-20°C) temperatures.[6][7][8] Repeated freeze-thaw cycles should be avoided if possible, although some studies on similar compounds have shown stability after such cycles.[6]
-
-
Q2: Which solvents are recommended for dissolving this compound?
-
A2: Due to the often poor water solubility of new chemical entities, co-solvents such as ethanol, propylene glycol, and polyethylene glycols can be employed.[1] The choice of solvent will depend on the specific requirements of the preclinical study.
-
-
Q3: How does pH affect the stability of this compound?
Degradation
-
Q4: What are the known degradation pathways for anthracyclines like this compound?
-
Q5: How can I detect and quantify this compound and its degradation products?
-
A5: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method with UV or mass spectrometry (MS) detection is the standard approach.[3][6][11][12] These methods can separate the parent drug from its degradation products, allowing for accurate quantification.
-
Experimental Protocols
Protocol 1: HPLC-Based Stability Indicating Method
This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.
-
Column Selection: A C18 or C8 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5] The pH of the aqueous phase should be optimized for peak shape and resolution.
-
Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity. A common detection wavelength for anthracyclines is around 254 nm.[5][8]
-
Forced Degradation: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the this compound solution to stress conditions such as:
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logic diagram for troubleshooting this compound formulation instability.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Doxorubicin Stability-indicating Method and its Main Degradation Products In vitro Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of refrigerated and frozen solutions of doxorubicin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
Technical Support Center: Overcoming Sabarubicin's Blood-Brain Barrier Limitations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the penetration of Sabarubicin across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of this compound for treating brain tumors?
A1: The principal challenge for this compound, like other anthracyclines, is its poor penetration of the blood-brain barrier (BBB).[1] This barrier is a protective layer of endothelial cells that restricts the passage of many substances, including therapeutic agents, from the bloodstream into the brain.[2][3] Consequently, achieving therapeutic concentrations of this compound in the central nervous system (CNS) is difficult with standard systemic administration.[1]
Q2: What molecular mechanisms are responsible for the low BBB permeability of anthracyclines like this compound?
A2: The low permeability is primarily due to the presence of active efflux transporters at the BBB, particularly P-glycoprotein (P-gp).[1] P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily that actively pumps a wide range of xenobiotics, including many chemotherapy drugs, out of the brain endothelial cells and back into the bloodstream.[1][4] This active efflux significantly reduces the net accumulation of the drug in the brain tissue. While direct studies on this compound as a P-gp substrate are limited in the available literature, it is a common characteristic of anthracyclines.
Q3: What are the most promising strategies to enhance this compound's delivery across the BBB?
A3: Several strategies are being explored to overcome the BBB for anthracyclines, which can be adapted for this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from efflux pumps and facilitate its transport across the BBB.[5][6][7]
-
Prodrug formulations: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its passive diffusion across the BBB.[8][9] The prodrug is then converted to the active this compound within the CNS.
-
Co-administration with P-gp inhibitors: Using agents that block the function of P-glycoprotein can increase the brain concentration of co-administered drugs that are P-gp substrates.[1]
-
Development of this compound analogues: Synthesizing derivatives of this compound with improved BBB penetration properties is another viable approach. An example from a related anthracycline is Berubicin, a doxorubicin analog designed to cross the BBB.[10]
Troubleshooting Guides
This section provides practical guidance for common experimental challenges encountered when working to improve this compound's CNS delivery.
Guide 1: Low this compound Permeability in an In Vitro BBB Model
Problem: You are using an in vitro BBB model (e.g., a Transwell assay with brain endothelial cells) and observe very low permeability of this compound from the apical (blood) to the basolateral (brain) side.[11][12][13]
| Potential Cause | Troubleshooting Steps |
| High P-gp Efflux Activity | 1. Confirm P-gp Expression: Verify the expression and activity of P-glycoprotein in your specific brain endothelial cell line using qPCR, Western blot, or a functional assay with a known P-gp substrate like Rhodamine 123.[14] 2. P-gp Inhibition: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A, or a more specific inhibitor like tariquidar) to see if permeability increases. 3. Cell Line Selection: Consider using a cell line with lower inherent P-gp expression if appropriate for your experimental goals. |
| Poor Passive Diffusion | 1. Assess Lipophilicity: Determine the octanol-water partition coefficient (LogP) of this compound. If it is low, indicating poor lipid solubility, this could be a contributing factor. 2. Prodrug Strategy: If poor lipophilicity is suspected, consider synthesizing a lipophilic prodrug of this compound to enhance passive diffusion.[8][9] |
| Model Integrity Issues | 1. Measure TEER: Regularly measure the Trans-endothelial Electrical Resistance (TEER) of your cell monolayer to ensure the integrity of the tight junctions. Low TEER values indicate a leaky barrier.[13] 2. Permeability Marker: Use a low-permeability marker molecule (e.g., Lucifer Yellow or FITC-dextran) to confirm the tightness of your in vitro BBB model.[14] |
Guide 2: Low Brain Concentration of this compound in Preclinical In Vivo Models
Problem: After systemic administration of this compound in an animal model (e.g., mice or rats), you detect very low or undetectable concentrations of the drug in brain tissue homogenates.
| Potential Cause | Troubleshooting Steps |
| Rapid P-gp Efflux | 1. Use P-gp Knockout Models: Administer this compound to P-gp knockout mice (e.g., mdr1a/1b knockout) and compare brain concentrations to wild-type animals. A significant increase in the knockout model would confirm P-gp mediated efflux. 2. Inhibitor Co-administration: Similar to the in vitro approach, co-administer a P-gp inhibitor. Note that systemic administration of P-gp inhibitors can have broader physiological effects. |
| Poor Stability or Rapid Systemic Clearance | 1. Pharmacokinetic Analysis: Perform a full pharmacokinetic study to determine the plasma concentration and half-life of this compound. Rapid clearance from the blood will result in less opportunity for brain penetration. 2. Nanoparticle Formulation: Encapsulating this compound in nanoparticles can increase its circulation time and protect it from premature degradation, potentially leading to higher brain accumulation.[5][6] |
| Ineffective Delivery Strategy | 1. Optimize Nanoparticle Design: If using nanoparticles, systematically vary parameters such as size, surface charge, and targeting ligands to improve BBB transport. 2. Evaluate Prodrug Conversion: If using a prodrug, confirm its conversion to the active this compound within the brain tissue. This may require developing specific analytical methods to detect both the prodrug and the active compound. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes a general method for encapsulating this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion-solvent evaporation technique. This method is a common starting point for developing nanoparticle formulations for drug delivery.
Materials:
-
This compound hydrochloride
-
PLGA (50:50 lactide:glycolide ratio, with a molecular weight suitable for nanoparticle formulation)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in DCM (e.g., 2 mL). Ensure complete dissolution.
-
Emulsification: Add the organic phase dropwise to a larger volume of the aqueous PVA solution (e.g., 20 mL) while stirring vigorously on a magnetic stirrer.
-
Sonication: Immediately sonicate the mixture using a probe sonicator on ice to form a stable oil-in-water emulsion. Sonication parameters (e.g., power and duration) will need to be optimized.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the DCM. This will cause the PLGA to precipitate, forming solid nanoparticles with encapsulated this compound.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step at least twice to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for storage and future use.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable solvent and quantify the this compound content using HPLC or UV-Vis spectrophotometry.
Protocol 2: In Vitro BBB Permeability Assay using a Transwell System
This protocol outlines a method to assess the permeability of this compound formulations across a monolayer of brain endothelial cells.
Materials:
-
Transwell inserts (e.g., with 0.4 µm pore size polyester membrane)
-
Brain endothelial cell line (e.g., hCMEC/D3 or bEnd.3)
-
Cell culture medium and supplements
-
This compound solution or nanoparticle suspension
-
Lucifer Yellow (as a marker of paracellular permeability)
-
TEER measurement system
-
Plate reader for fluorescence and absorbance measurements
-
HPLC for this compound quantification
Procedure:
-
Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Barrier Integrity Confirmation: Measure the TEER daily. Once a stable, high TEER is achieved (values are cell-line dependent), the barrier is considered established. Confirm low paracellular permeability by measuring the passage of Lucifer Yellow.
-
Permeability Experiment:
-
Replace the medium in the apical and basolateral chambers with a transport buffer.
-
Add the this compound formulation to the apical chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh transport buffer.
-
At the end of the experiment, collect the final samples from both apical and basolateral chambers and lyse the cells to determine intracellular drug concentration.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the basolateral chamber
-
A is the surface area of the Transwell membrane
-
C0 is the initial drug concentration in the apical chamber
-
Visualizations
Caption: Experimental workflow for developing and evaluating BBB-penetrating this compound formulations.
Caption: Proposed mechanism of nanoparticle-mediated this compound delivery across the BBB.
References
- 1. The Use of Anthracyclines for Therapy of CNS Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein recognition of substrates and circumvention through rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradable Nanoparticles for Delivery of Therapeutics in CNS Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Local delivery of doxorubicin prodrug via lipid nanocapsule–based hydrogel for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Creating a Novel Pro-drug to Selectively Eliminate Glioblastoma (Brain Cancer) without Causing Autoimmunity | | College of Staten Island Website [csi.cuny.edu]
- 10. RMTD-03 USE OF A BRAIN-PENETRATING ANTHRACYCLINE IN ANTHRACYCLINE-SENSITIVE BRAIN METASTASES: THE PROMISE OF BERUBICIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Experimental Models of In Vitro Blood-Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
refining experimental protocols to enhance the reproducibility of Sabarubicin studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of Sabarubicin (also known as MEN-10755) studies. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during key experimental procedures with this compound.
Topoisomerase II Activity Assays
Problem: Inconsistent or no inhibition of topoisomerase II activity by this compound.
| Possible Cause | Recommended Solution |
| Enzyme Inactivity | Ensure the topoisomerase II enzyme is active by running a positive control (e.g., etoposide). Use a fresh aliquot of the enzyme if necessary.[1][2][3][4] |
| Incorrect Buffer Composition | Prepare fresh assay buffer for each experiment, as components like ATP can degrade. Verify the final concentrations of all buffer components.[2][3] |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Protect from light and store as recommended by the supplier. |
| Solvent Interference | Include a solvent control (e.g., DMSO) to ensure it does not inhibit the enzyme at the concentrations used.[3][5] |
| Inappropriate Enzyme/Substrate Ratio | Optimize the concentration of topoisomerase II and DNA substrate (e.g., kDNA or plasmid DNA) to ensure the reaction is in the linear range.[1][3] |
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)
Problem: High variability in IC50 values for this compound across replicate experiments.
| Possible Cause | Recommended Solution |
| Cell Line Instability | Cancer cell lines can evolve genetically over time, leading to different drug responses.[6][7][8][9] Use low-passage number cells and regularly perform cell line authentication. |
| Inconsistent Seeding Density | Ensure a uniform number of cells is seeded in each well. Cell density can significantly impact drug sensitivity. |
| Variable Drug Exposure Time | Adhere strictly to the planned incubation times with this compound. |
| Metabolic Activity Fluctuation | Ensure cells are in the logarithmic growth phase when treated. Factors like pH changes in the media can affect metabolic assays. |
| This compound Formulation Issues | Ensure complete solubilization of this compound in the chosen solvent. Vortex thoroughly before diluting in culture medium. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem: Inconsistent or unexpected staining patterns in Annexin V/Propidium Iodide (PI) flow cytometry.
| Possible Cause | Recommended Solution |
| False Positives in Control Group | Over-trypsinization or harsh cell handling can damage cell membranes, leading to non-specific Annexin V binding.[10] Use a gentle detachment method for adherent cells. |
| High Background Fluorescence | Inadequate washing of cells can lead to high background. Ensure proper washing steps are followed.[11] Titrate Annexin V and PI concentrations to optimal levels.[12] |
| No Clear Separation of Cell Populations | This could be due to delayed analysis after staining or inappropriate compensation settings on the flow cytometer. Analyze samples promptly and use single-stain controls for proper compensation.[10][12] |
| Weak Staining Signal | Reagents may have expired, or the incubation time might be insufficient. Use fresh reagents and optimize the staining duration.[11][12] |
| Cell Aggregation | Gently pipette to ensure a single-cell suspension before analysis to avoid clumps that can interfere with flow cytometry.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an anthracycline analog that acts as a topoisomerase II inhibitor. It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to double-strand breaks in DNA. This damage ultimately triggers p53-independent apoptosis.
Q2: How does the p53-independent apoptosis induced by this compound occur?
A2: While the complete pathway is still under investigation, studies on similar compounds suggest that DNA damage can activate signaling cascades independent of p53. For doxorubicin, another anthracycline, the ERK/p53 pathway has been implicated in apoptosis induction.[13] However, this compound is noted for its efficacy in tumors with mutated or deficient p53, suggesting the involvement of alternative pathways.
Q3: What are the recommended starting doses for in vivo studies with this compound?
A3: Preclinical studies in rats have used doses around 1.5 mg/kg intravenously once a week for several weeks.[14] For xenograft models, it is crucial to perform a maximum tolerated dose (MTD) study to determine the optimal dose for your specific model and animal strain.[15][16]
Q4: Are there known issues with this compound's stability in solution?
A4: Like other anthracyclines, this compound solutions should be protected from light to prevent photodegradation. It is recommended to prepare fresh solutions for each experiment from a frozen stock. For longer-term storage, follow the manufacturer's recommendations, which typically involve storing in a suitable solvent at -20°C or -80°C.
Q5: How can I minimize variability in my this compound experiments?
A5: To enhance reproducibility, it is crucial to standardize your protocols. This includes using authenticated, low-passage cell lines, maintaining consistent cell culture conditions (media, supplements, confluency), precise timing of drug exposure, and regular calibration of equipment.[6][7][8][9]
Quantitative Data Summary
The following tables provide a summary of quantitative data from preclinical and clinical studies of this compound (MEN-10755).
Table 1: Preclinical In Vivo Dosing of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Rat | 1.5 mg/kg, i.v., once a week for 5 weeks | Investigated delayed cardiotoxic effects compared to doxorubicin. This compound showed less severe and non-progressive cardiotoxicity. | [14] |
Table 2: Phase I Clinical Trial Dose Escalation of this compound (MEN-10755)
| Dose Level (mg/m²/week) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose | Reference |
| 15 | - | - | [17] | ||
| 30 | - | - | [17] | ||
| 40 | - | 1 DLT (Grade 4 neutropenia) in chemotherapy-naive patients. 3 DLTs in pretreated patients. | 40 mg/m²/week (chemotherapy-naive) | [17] | |
| 45 | - | Neutropenia, decreased cardiac function. | 45 mg/m²/week | 30 mg/m²/week (pretreated) | [17] |
Detailed Experimental Protocols
Topoisomerase II Decatenation Assay
This protocol is adapted from standard topoisomerase II assay procedures.[1][3]
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the following reaction mixture (20 µL final volume):
-
2 µL of 10x Topoisomerase II reaction buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA).
-
2 µL of 20 mM ATP.
-
200 ng of kinetoplast DNA (kDNA).
-
This compound at desired final concentrations (or solvent control).
-
Nuclease-free water to adjust the volume.
-
-
Enzyme Addition: Add 1-5 units of purified human topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.
-
Protein Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes.
-
Gel Electrophoresis: Add 4 µL of 6x DNA loading dye. Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 5-10 V/cm until there is adequate separation between catenated and decatenated DNA.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of catenated kDNA at the top of the gel.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is based on standard methods for apoptosis detection.[11][12]
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration. Include an untreated control.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization. Collect both the detached and floating cells.
-
-
Washing: Wash the cells twice with cold 1x PBS.
-
Resuspension: Resuspend the cell pellet in 1x Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1x Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Visualizations
This compound's Mechanism of Action
Caption: Simplified signaling pathway of this compound-induced cell death.
Experimental Workflow for In Vitro this compound Studies
Caption: General experimental workflow for in vitro evaluation of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical approach to troubleshooting variable IC50 results.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. topogen.com [topogen.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 7. Genetic and transcriptional evolution alters cancer cell line drug response. | Broad Institute [broadinstitute.org]
- 8. news.harvard.edu [news.harvard.edu]
- 9. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of doxorubicin- and MEN 10755-induced long-term progressive cardiotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Phase I study of MEN-10755, a new anthracycline in patients with solid tumours: a report from the European Organization for Research and Treatment of Cancer, Early Clinical Studies Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Efflux Pump Impact on Intracellular Sabarubicin Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sabarubicin and encountering challenges related to efflux pump-mediated drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a disaccharide analogue of the anthracycline antineoplastic antibiotic doxorubicin.[1][2] Its primary mechanism of action involves intercalating into DNA and interacting with topoisomerase II. This interference inhibits DNA replication and repair, as well as RNA and protein synthesis, ultimately leading to cancer cell death.[1][2] this compound can also induce apoptosis through a p53-independent mechanism.[1][2]
Q2: What are efflux pumps and how do they affect intracellular this compound concentration?
A2: Efflux pumps are transmembrane proteins that actively transport various substances, including drugs, out of the cell.[3][4] In cancer cells, the overexpression of efflux pumps, such as P-glycoprotein (P-gp), is a common mechanism of multidrug resistance (MDR).[4][5] These pumps recognize this compound as a substrate and expel it from the cell, leading to a decrease in its intracellular concentration and reduced therapeutic efficacy.[4][5]
Q3: What are efflux pump inhibitors (EPIs) and how can they be used in my experiments?
A3: Efflux pump inhibitors are compounds that block the activity of efflux pumps.[6] By inhibiting these pumps, EPIs can increase the intracellular accumulation of co-administered drugs like this compound, thereby restoring their cytotoxic effects in resistant cancer cells.[6] Common EPIs used in research include verapamil and elacridar. While EPIs show promise, none have been approved for routine clinical use due to concerns about toxicity and clinical efficacy.[3][6]
Q4: How can I determine if my cell line overexpresses efflux pumps?
A4: You can assess efflux pump activity using functional assays, such as the rhodamine 123 efflux assay. Cells overexpressing P-gp will exhibit lower intracellular accumulation of rhodamine 123, a known P-gp substrate. This can be measured using flow cytometry or a fluorescence plate reader.[1][7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or variable intracellular this compound concentration.
Possible Cause 1: High efflux pump activity.
-
Solution: Co-incubate your cells with an efflux pump inhibitor (e.g., verapamil, elacridar) to block the pumps and increase this compound accumulation. It is crucial to first determine the optimal non-toxic concentration of the EPI on your specific cell line.
Possible Cause 2: Incorrect measurement technique.
-
Solution: Ensure your measurement protocol is optimized. For fluorescence-based methods, check the excitation and emission wavelengths for this compound (or doxorubicin as an analogue, excitation ~470 nm, emission ~560 nm).[8] For LC-MS/MS, ensure complete cell lysis and efficient extraction of the drug.
Possible Cause 3: Cell health and viability issues.
-
Solution: Confirm that your cells are healthy and viable throughout the experiment. High cell death can lead to inconsistent drug uptake and retention. Use a viability dye like propidium iodide in flow cytometry experiments to exclude dead cells from the analysis.
Problem 2: Inconsistent results in cytotoxicity assays with this compound and EPIs.
Possible Cause 1: Suboptimal concentration of this compound or EPI.
-
Solution: Perform a dose-response matrix experiment to determine the optimal concentrations of both this compound and the EPI that result in a synergistic cytotoxic effect.
Possible Cause 2: Instability of the compounds.
-
Solution: Prepare fresh solutions of this compound and the EPI for each experiment. Protect them from light, especially fluorescent compounds.
Possible Cause 3: Variation in cell density.
-
Solution: Ensure consistent cell seeding density across all wells and plates, as this can significantly impact drug efficacy measurements.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low intracellular this compound concentration.
Data Presentation
The following tables present representative quantitative data on the effect of efflux pump inhibitors on anthracycline cytotoxicity and intracellular accumulation. Note: This data is for Doxorubicin, a close structural and functional analogue of this compound, and should be considered representative.
Table 1: Effect of Verapamil on Doxorubicin IC50 in Resistant Cancer Cell Lines.
| Cell Line | Doxorubicin IC50 (µM) | Doxorubicin + Verapamil (10 µM) IC50 (µM) | Fold Reversal of Resistance |
| MES-SA (Parental) | 0.02 | 0.018 | 1.1 |
| Dx5 (Dox-Resistant) | 1.5 | 0.21 | ~7.1 |
| PANC-1 | 0.8 | 0.077 | 10.4 |
| WD PaCa | 5.6 | 0.02 | 281 |
Data is illustrative and compiled from studies on various cancer cell lines. Actual values will vary depending on the cell line and experimental conditions.[1][9]
Table 2: Effect of Efflux Pump Inhibitors on Intracellular Anthracycline Accumulation.
| Cell Line | Treatment | Intracellular Drug Accumulation (% of Control) |
| Dx5 | Doxorubicin | 100 |
| Dx5 | Doxorubicin + Verapamil (3 µg/ml) | 130 - 140 |
| Pgp-positive AML cells | Daunorubicin | 100 |
| Pgp-positive AML cells | Daunorubicin + Valspodar | ~152 |
Data is illustrative and compiled from studies on various cancer cell lines. Actual values will vary depending on the cell line and experimental conditions.[1][10]
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound, alone and in combination with an EPI, on cell viability.
Materials:
-
This compound
-
Efflux Pump Inhibitor (e.g., Verapamil)
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the EPI in complete medium.
-
Treat the cells with varying concentrations of this compound, with and without a fixed, non-toxic concentration of the EPI. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 2: Intracellular this compound Accumulation Assay (Fluorescence-based)
This protocol measures the intracellular accumulation of this compound using its intrinsic fluorescence.
Materials:
-
This compound
-
Efflux Pump Inhibitor (e.g., Verapamil)
-
Cancer cell line of interest
-
6-well plates or flow cytometry tubes
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure for Flow Cytometry:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Pre-incubate the cells with or without the EPI in serum-free medium for 1 hour.
-
Add this compound to the desired final concentration and incubate for 1-2 hours.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells using Trypsin-EDTA and resuspend in ice-cold PBS.
-
Analyze the intracellular fluorescence using a flow cytometer with an excitation wavelength of ~488 nm and an emission filter of ~575/26 nm (or similar, depending on the instrument).
Protocol 3: Efflux Pump Activity Assay (Rhodamine 123 Efflux)
This protocol assesses the functional activity of P-gp using the fluorescent substrate rhodamine 123.[1][7]
Materials:
-
Rhodamine 123
-
Efflux Pump Inhibitor (e.g., Verapamil)
-
Cancer cell line of interest
-
Flow cytometry tubes
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Load the cells with 0.5 µg/mL rhodamine 123 for 30 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cells in pre-warmed complete medium with or without the EPI.
-
Incubate the cells at 37°C and take aliquots at different time points (e.g., 0, 30, 60, 90, 120 minutes).
-
Immediately place the aliquots on ice to stop the efflux.
-
Analyze the intracellular fluorescence of rhodamine 123 by flow cytometry (excitation ~488 nm, emission ~525 nm).
-
Cells with high P-gp activity will show a rapid decrease in fluorescence over time, which will be inhibited in the presence of an EPI.
Signaling Pathways and Experimental Workflows
P-glycoprotein Efflux Pump Mechanism
The following diagram illustrates the mechanism by which P-glycoprotein reduces intracellular drug concentration and how this is counteracted by an efflux pump inhibitor.
Experimental Workflow for Assessing EPI Efficacy
This diagram outlines the general experimental workflow to determine the effectiveness of an efflux pump inhibitor in enhancing this compound's efficacy.
References
- 1. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification by laser scan microscopy of intracellular doxorubicin distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. researchgate.net [researchgate.net]
- 5. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Sabarubicin Demonstrates Superior Antitumor Efficacy Over Epirubicin in Preclinical In Vivo Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the in vivo antitumor efficacy of Sabarubicin (MEN 10755) and Epirubicin, two anthracycline antibiotics employed in cancer chemotherapy. The data presented herein, compiled from various preclinical studies, suggests a superior therapeutic profile for this compound, particularly in its ability to overcome drug resistance and induce a more potent and sustained antitumor response. While direct head-to-head in vivo comparative studies are limited, this guide synthesizes available data to offer a comparative analysis for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel disaccharide analogue of doxorubicin, has demonstrated remarkable antitumor activity in a range of human tumor xenograft models, including those resistant to doxorubicin.[1] In contrast, Epirubicin, an epimer of doxorubicin, is a widely used chemotherapeutic agent with established efficacy in various cancers, notably breast cancer. This guide presents a comparative overview of their in vivo performance, drawing on data from studies with similar experimental designs. The evidence suggests that this compound may offer significant advantages in terms of both efficacy and its activity against resistant tumors.
Quantitative Data Comparison
The following tables summarize the in vivo antitumor activity of this compound and Epirubicin from representative preclinical studies. It is important to note that these data are collated from separate studies and are presented for comparative purposes. The experimental conditions, while similar, were not identical.
Table 1: Antitumor Efficacy of this compound in Human Tumor Xenografts
| Tumor Model | Drug Schedule | Optimal Dose (mg/kg) | Tumor Growth Inhibition (%) | Log10 Cell Kill | Reference |
| H460 (NSCLC) | q4d x 5, i.v. | 6 | >80 | Not Reported | [2] |
| GLC4 (SCLC) | q4d x 5, i.v. | 6 | >80 | 6.7 (in combination) | [2] |
| A2780 (Ovarian) | Single dose, i.v. | 7 | Not Reported | Not Reported | [3] |
| MX-1 (Breast) | q3/4d x 5, i.v. | Not Specified | Not Reported | Not Reported | [1] |
NSCLC: Non-Small Cell Lung Cancer; SCLC: Small Cell Lung Cancer. Data represents optimal efficacy observed in the cited studies.
Table 2: Antitumor Efficacy of Epirubicin in Human Breast Cancer Xenografts
| Tumor Model | Drug Schedule | Dose (mg/kg) | Tumor Growth Inhibition (%) | Observations | Reference |
| MDA-MB-231 | Single dose, i.v. | 9 | Significant inhibition (days 14-23) | High toxicity at this dose | [4] |
| R-27 (ER+) | Not Specified | Not Specified | Additive effect with paclitaxel | In vivo study in nude mice | [5] |
| 4T1 (Allograft) | Not Specified | Not Specified | Suppressed tumor growth | In combination with Taxifolin | [6] |
ER+: Estrogen Receptor Positive. The data for Epirubicin is more varied in terms of reported metrics, reflecting the diverse nature of the studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for evaluating the antitumor efficacy of this compound and Epirubicin in xenograft models.
Representative Protocol for this compound In Vivo Efficacy Study
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Cell Line: Human tumor cells (e.g., H460 NSCLC, A2780 ovarian) are cultured in appropriate media.
-
Tumor Implantation: A suspension of 5 x 106 to 1 x 107 tumor cells in 0.1-0.2 mL of serum-free medium or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times weekly with calipers. Tumor volume is calculated using the formula: (length x width2)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized into control and treatment groups.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline) and administered intravenously (i.v.) via the tail vein. A typical dosing schedule is 6 mg/kg every 4 days for 5 injections.[2]
-
Efficacy Assessment: Antitumor efficacy is evaluated based on tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between treated and control groups. Log10 cell kill is also calculated, representing the magnitude of tumor cell reduction.
-
Toxicity Monitoring: Animal body weight is monitored as an indicator of systemic toxicity.
Representative Protocol for Epirubicin In Vivo Efficacy Study in a Breast Cancer Model
-
Animal Model: Female BALB/c nude mice, 6-8 weeks old.
-
Tumor Cell Line: Human breast cancer cells (e.g., MDA-MB-231, R-27) are used.
-
Tumor Implantation: 1 x 107 cells are injected subcutaneously into the mammary fat pad.
-
Tumor Growth Monitoring: Tumor growth is monitored as described for the this compound protocol.
-
Treatment Initiation: Treatment commences when tumors are established.
-
Drug Administration: Epirubicin is administered intravenously. A single high dose (e.g., 9 mg/kg) or multiple lower doses can be used.[4]
-
Efficacy Assessment: The primary endpoint is the inhibition of tumor growth compared to a control group.
-
Toxicity Monitoring: Body weight and general health of the animals are monitored throughout the study.
Mechanism of Action and Signaling Pathways
Both this compound and Epirubicin are anthracycline antibiotics that exert their cytotoxic effects primarily through the inhibition of topoisomerase II.[7] This enzyme is critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these drugs lead to the accumulation of DNA double-strand breaks, which subsequently trigger cell cycle arrest and apoptosis.[5][8]
While sharing a core mechanism, subtleties in their molecular interactions may account for differences in efficacy. This compound has been reported to be a more potent topoisomerase II poison than doxorubicin, a closely related compound to epirubicin, and stimulates DNA fragmentation at lower intracellular concentrations.[7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Epirubicin: a review of the pharmacology, clinical activity, and adverse effects of an adriamycin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution, antitumour activity and in vivo apoptosis induction by MEN10755 in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Epirubicin - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Epirubicin Hydrochloride? [synapse.patsnap.com]
- 9. A comparative study of cellular and molecular pharmacology of doxorubicin and MEN 10755, a disaccharide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of Sabarubicin's efficacy in clinically relevant animal models of lung cancer
For Immediate Release: November 13, 2025
This guide provides a comparative analysis of the preclinical efficacy of Sabarubicin and related anthracyclines in clinically relevant animal models of lung cancer. The information is intended for researchers, scientists, and drug development professionals to inform future research and development decisions.
Executive Summary:
Comparative Efficacy of Anthracyclines in Lung Cancer Animal Models
Due to the limited availability of specific preclinical data for this compound in lung cancer models, this section presents data from studies on doxorubicin. These findings can serve as a benchmark for anticipating the potential efficacy of this compound.
| Compound | Animal Model | Cancer Type | Key Efficacy Readouts | Reference |
| Doxorubicin | Orthotopic Nude Rat | NCI-H460 Large Cell Carcinoma | Dose-related reduction in surviving fraction of tumor cells. Strong negative correlation between tumor drug level and surviving fraction. | [4] |
| Doxorubicin (in Nanoparticles) | Xenograft Mice | A549 & LL/2 Lung Adenocarcinoma | Doxorubicin-loaded nanoparticles reduced mean tumor volume by 66% compared to control and by ~28% compared to free doxorubicin. Increased mouse survival rates compared to free drug. | [5] |
| Doxorubicin (in combination with PDT) | Patient-Derived Xenograft (PDX) Mice | NSCLC & SCLC | Combination therapy with photodynamic therapy resulted in an 80% cure rate in SCLC models at 60 days, compared to 65% with PDT alone. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are summaries of the experimental protocols from the cited doxorubicin studies.
Orthotopic Lung Cancer Model in Nude Rats
-
Animal Model: Nude rats.
-
Tumor Induction: Orthotopic growth of NCI-H460 human large cell carcinoma in the right caudal lobe.
-
Treatment Regimen: Ex vivo pulmonary perfusion of the tumor-bearing lungs with doxorubicin at concentrations of 0, 1, 10, and 100 µg/mL for 1 hour.
-
Efficacy Evaluation: Soft agar clonogenic assay of enzymatically disaggregated tumor cells to determine the surviving fraction. Tumor and lung drug levels were also measured.[4]
Xenograft Lung Cancer Model in Mice
-
Animal Model: Mice.
-
Tumor Induction: Subcutaneous injection of A549 or LL/2 lung adenocarcinoma cells.
-
Treatment Regimen: Intravenous administration of free doxorubicin or doxorubicin-loaded poly(butylcyanoacrylate) nanoparticles.
-
Efficacy Evaluation: Measurement of tumor volume progression over 39 days and monitoring of mouse survival.[5]
Patient-Derived Xenograft (PDX) Lung Cancer Model
-
Animal Model: Mice.
-
Tumor Induction: Implantation of patient-derived NSCLC and SCLC tumor tissues.
-
Treatment Regimen: Combination of photodynamic therapy (PDT) with a photosensitizer followed by a single intravenous injection of doxorubicin at a dose of 2.5 mg/kg.
-
Efficacy Evaluation: Monitoring of palpable tumors and calculation of cure rates at 60 days post-treatment.[6]
Signaling Pathways and Experimental Workflow
Mechanism of Action of Anthracyclines
This compound, like other anthracyclines, exerts its anticancer effects through multiple mechanisms. The primary mechanism involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. By intercalating into the DNA, this compound stabilizes the DNA-topoisomerase II complex, leading to DNA strand breaks and ultimately, apoptosis.[2][3] Notably, this compound is reported to induce apoptosis through a p53-independent pathway.[2][3]
General Experimental Workflow for Preclinical Efficacy Testing
The validation of a novel therapeutic agent like this compound in clinically relevant animal models follows a structured workflow. This process is designed to assess both the efficacy and safety of the compound before it can proceed to human clinical trials.
Conclusion and Future Directions
While direct preclinical evidence for this compound's efficacy in lung cancer animal models is sparse in the public domain, its structural and mechanistic similarity to doxorubicin suggests potential antitumor activity. The presented data on doxorubicin in various lung cancer models provides a valuable, albeit indirect, comparative baseline. To definitively establish the preclinical efficacy of this compound, further studies in clinically relevant animal models of both non-small cell and small cell lung cancer are warranted. Such studies should aim to provide quantitative data on tumor growth inhibition, survival benefit, and a comprehensive safety profile to support its continued clinical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C32H37NO13 | CID 151897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Dose-related doxorubicin effect in an orthotopic secondary lung cancer screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced antitumoral activity of doxorubicin against lung cancer cells using biodegradable poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
cross-resistance studies of Sabarubicin in cell lines resistant to other chemotherapeutic agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Sabarubicin (MEN-10755), a disaccharide analogue of doxorubicin, focusing on its performance in preclinical models of chemotherapy-resistant cancers. While extensive cross-resistance data from a wide panel of cell lines remains limited in publicly available literature, existing studies in doxorubicin-resistant xenografts and comparative cellular pharmacology provide valuable insights into its potential advantages and limitations.
Overview of this compound
This compound is an anthracycline antibiotic that, like its parent compound doxorubicin, functions by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This action leads to the induction of DNA strand breaks and subsequent apoptosis.[2] Notably, some studies suggest that this compound can induce apoptosis through a p53-independent mechanism.[1] A key distinguishing feature of this compound is its reported lower cardiotoxicity compared to doxorubicin.[3]
Efficacy of this compound in Doxorubicin-Resistant Xenograft Models
Preclinical studies have demonstrated this compound's significant antitumor activity in human tumor xenografts, including those resistant to doxorubicin.[1][4] This suggests that this compound may be effective in some tumors that have developed resistance to standard anthracycline therapy.
Table 1: Antitumor Activity of this compound in Doxorubicin-Resistant Human Tumor Xenografts
| Tumor Type | Number of Doxorubicin-Resistant Models Tested | Number of Models Responsive to this compound |
| Breast Carcinoma | Not Specified | 1 |
| Lung Carcinoma | Not Specified | 3 |
| Prostate Carcinoma | Not Specified | 2 |
| Total | 11 | 6 |
Data sourced from a study on the preclinical evaluation of this compound's antitumor efficacy.[1]
The findings indicate that this compound was effective in 6 out of 11 doxorubicin-resistant tumor models.[1] Interestingly, the study noted that tumors with a classic multidrug-resistant phenotype, often mediated by drug efflux pumps, were excluded, as this compound was not effective in overcoming this type of resistance.[1] A significant observation was that many of the doxorubicin-refractory tumors that responded to this compound were characterized by the overexpression of the anti-apoptotic protein Bcl-2.[1]
Comparative Cellular Pharmacology: this compound vs. Doxorubicin
To understand the differential activity of this compound, a comparative study in the A2780 human ovarian carcinoma cell line provides key insights into its cellular pharmacology relative to doxorubicin.
Table 2: Comparison of Cellular and Molecular Effects of this compound and Doxorubicin in A2780 Ovarian Carcinoma Cells
| Parameter | Doxorubicin | This compound (MEN-10755) | Key Findings |
| Cellular Accumulation | Higher | Lower | This compound exhibits reduced cellular uptake compared to doxorubicin.[2] |
| Subcellular Distribution (Cytoplasmic/Nuclear Ratio) | Lower | Higher | This compound shows a greater tendency to remain in the cytoplasm.[2] |
| Induction of DNA Single- and Double-Strand Breaks | Potent | As potent as Doxorubicin | Despite lower nuclear concentration, this compound is equally effective at inducing DNA damage.[2] |
| Induction of G2/M Cell Cycle Arrest | Potent | As potent as Doxorubicin | Both drugs effectively induce cell cycle arrest at the G2/M phase.[2] |
| Induction of Apoptosis | Potent | As potent as Doxorubicin | This compound is as effective as doxorubicin in inducing programmed cell death.[2] |
| Stimulation of Topoisomerase II Cleavage | Strong | Greater than Doxorubicin | This compound is a more potent inducer of topoisomerase II-mediated DNA cleavage.[2] |
| Persistence of DNA Cleavage Sites | Less Persistent | More Persistent | The DNA damage induced by this compound is more sustained.[2] |
These findings suggest that while this compound has less favorable cellular accumulation and nuclear localization compared to doxorubicin, it compensates with a higher potency in stimulating and stabilizing topoisomerase II-mediated DNA cleavage, ultimately leading to comparable levels of DNA damage and apoptosis.[2]
Cross-Resistance Profile of Doxorubicin (Reference)
Due to the limited availability of comprehensive cross-resistance data for this compound, the following table for doxorubicin is provided as a reference to illustrate typical resistance patterns for anthracyclines in various cancer cell lines.
Table 3: IC50 Values of Doxorubicin in a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Resistance Status |
| MCF-7 | Breast Cancer | 2.5 | Sensitive |
| MDA-MB-231 (Parental) | Triple-Negative Breast Cancer | 6.5 | Sensitive |
| MDA-MB-231 (Doxorubicin-Resistant) | Triple-Negative Breast Cancer | 14.3 | Resistant |
| A549 | Lung Cancer | > 20 | Resistant |
| Huh7 | Hepatocellular Carcinoma | > 20 | Resistant |
| VMCUB-1 | Bladder Cancer | > 20 | Resistant |
| BFTC-905 | Bladder Cancer | 2.3 | Sensitive |
| HepG2 | Hepatocellular Carcinoma | 12.2 | Moderately Sensitive |
| HeLa | Cervical Cancer | 2.9 | Sensitive |
| M21 | Skin Melanoma | 2.8 | Sensitive |
IC50 values are indicative and can vary between studies due to different experimental conditions. Data compiled from multiple sources.[5][6][7]
Experimental Protocols
Human Tumor Xenograft Studies for Antitumor Efficacy
-
Cell Lines and Culture: A panel of human tumor cell lines, including doxorubicin-resistant variants, are cultured under standard conditions.
-
Animal Models: Athymic nude mice are typically used. Tumor fragments or cell suspensions are implanted subcutaneously.
-
Drug Administration: When tumors reach a palpable size, animals are randomized into control and treatment groups. This compound and doxorubicin are administered intravenously at equitoxic doses.
-
Efficacy Assessment: Tumor growth is monitored by caliper measurements. Tumor volume is calculated using the formula: (length x width²)/2. Antitumor efficacy is often expressed as tumor growth inhibition and log cell kill. Long-term survivors are also monitored.
-
Statistical Analysis: Statistical tests are used to determine the significance of differences in tumor growth between treatment and control groups.
Cellular Pharmacology and Cytotoxicity Assays
-
Cell Culture: Cancer cell lines (e.g., A2780) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Drug Uptake and Subcellular Localization: Cells are incubated with radiolabeled this compound or doxorubicin. After incubation, cells are washed, and the radioactivity in the whole cell lysate, as well as in nuclear and cytoplasmic fractions, is measured to determine drug accumulation and distribution.
-
DNA Damage Assessment: DNA single- and double-strand breaks are quantified using techniques such as the alkaline elution assay or comet assay.
-
Cell Cycle Analysis: Cells are treated with the drugs for various time points, then fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay: Apoptosis can be measured by various methods, including Annexin V/propidium iodide staining followed by flow cytometry, or by detecting caspase activation.
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the chemotherapeutic agent for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, the drug-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluating Cross-Resistance
Caption: Workflow for cross-resistance studies.
NF-κB Signaling in Response to this compound
Caption: this compound-induced NF-κB activation.
Conclusion
This compound demonstrates promising antitumor activity in preclinical models, including some doxorubicin-resistant tumor xenografts, particularly those with Bcl-2 overexpression.[1] Its distinct cellular pharmacology, characterized by lower uptake but more potent and persistent induction of topoisomerase II-mediated DNA damage compared to doxorubicin, suggests a different mode of interaction at the cellular level that may contribute to its efficacy in certain resistant contexts.[2] However, its inability to overcome resistance mediated by transport systems highlights a limitation shared with other anthracyclines.[1] Further comprehensive cross-resistance studies are warranted to fully delineate the spectrum of activity of this compound in a broader range of chemoresistant cancer cell lines and to identify predictive biomarkers for patient response.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of cellular and molecular pharmacology of doxorubicin and MEN 10755, a disaccharide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of doxorubicin- and MEN 10755-induced long-term progressive cardiotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II study of this compound (MEN-10755) as second line therapy in patients with locally advanced or metastatic platinum/taxane resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Unraveling the Cellular Response: A Comparative Analysis of Sabarubicin and Doxorubicin on Cancer Gene Expression
A head-to-head comparison of the gene expression profiles induced by Sabarubicin and the widely-used chemotherapy agent doxorubicin in cancer cells is not yet available in published literature. However, based on their similar mechanisms of action as anthracycline analogues, we can infer and contrast their likely impacts on cellular pathways. This guide provides a detailed overview of doxorubicin's known effects on gene expression and extrapolates the potential, and likely similar, effects of this compound, highlighting the need for direct comparative studies.
This compound, a disaccharide analogue of doxorubicin, is an antineoplastic antibiotic that, like its predecessor, intercalates into DNA and interacts with topoisomerase II.[1][2] This action inhibits DNA replication and repair, as well as RNA and protein synthesis, ultimately leading to cancer cell death.[1][2] A key distinguishing feature of this compound is its reported ability to induce apoptosis through a p53-independent mechanism, which may offer therapeutic advantages in cancers with mutated or non-functional p53.[1][2] It has also been suggested to be less cardiotoxic than doxorubicin.[1][2]
Doxorubicin has been a cornerstone of cancer chemotherapy for decades, and its effects on gene expression are well-documented. Studies have shown that doxorubicin treatment leads to significant alterations in the expression of genes involved in various cellular processes, including the cell cycle, DNA damage response, and apoptosis.[3][4][5]
Comparative Overview of Doxorubicin and this compound
| Feature | Doxorubicin | This compound |
| Mechanism of Action | Intercalates into DNA, inhibits topoisomerase II, generates reactive oxygen species.[6][7] | Intercalates into DNA, inhibits topoisomerase II.[1][2] |
| p53-Dependence | Apoptosis induction is often p53-dependent. | Induces apoptosis through a p53-independent mechanism.[1][2] |
| Reported Cardiotoxicity | A well-documented side effect.[7] | Reported to be less cardiotoxic than doxorubicin.[1][2] |
| Clinical Development | Widely used in the clinic for various cancers.[4] | Has been in Phase II clinical trials for prostate cancer, testicular germ cell tumors, and other solid tumors.[1] |
Doxorubicin's Impact on Gene Expression
Treatment of cancer cells with doxorubicin leads to a cascade of changes in gene expression. Microarray and RNA-sequencing studies have revealed that doxorubicin concordantly induces genes involved in protein and macromolecule metabolism while downregulating genes related to the cell cycle and DNA/RNA metabolism.[3] In doxorubicin-resistant tumors, there is an upregulation of genes associated with ErbB signaling, ubiquitin-mediated proteolysis, TGF-beta signaling, and MAP-kinase signaling pathways.[3]
Furthermore, doxorubicin treatment can induce the expression of genes involved in focal adhesion, Jak-Stat signaling, and cell adhesion.[3] In triple-negative breast cancer cells, long-term exposure to doxorubicin resulted in 196 upregulated and 115 downregulated genes, with 15 overexpressed genes being implicated in drug resistance.[4]
Postulated Gene Expression Profile for this compound
Given that this compound shares a core mechanism of action with doxorubicin, it is highly probable that it affects a similar suite of genes and cellular pathways. We can anticipate that this compound treatment will also lead to the differential expression of genes involved in:
-
Cell Cycle Control: Downregulation of cyclins and cyclin-dependent kinases to arrest the cell cycle.
-
DNA Damage Response: Upregulation of genes involved in DNA repair pathways.
-
Apoptosis: Modulation of pro- and anti-apoptotic genes. A key difference may lie in the specific apoptotic pathways activated, given this compound's p53-independent mechanism. This could involve the differential regulation of Bcl-2 family members or other apoptosis-related genes that are not direct targets of p53.
Direct comparative transcriptomic studies are necessary to confirm these hypotheses and to identify unique gene expression signatures for each drug.
Experimental Protocols
To directly compare the gene expression profiles of cancer cells treated with this compound versus doxorubicin, the following experimental protocol for RNA sequencing (RNA-seq) could be employed.
1. Cell Culture and Treatment:
-
Select a relevant cancer cell line (e.g., a breast cancer or small cell lung cancer cell line).
-
Culture the cells in appropriate media and conditions.
-
Treat the cells with equimolar concentrations of this compound, doxorubicin, or a vehicle control for a specified time course (e.g., 6, 24, and 48 hours).
2. RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA using a standard protocol (e.g., Illumina TruSeq Stranded mRNA).
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by each treatment compared to the control.
-
Conduct pathway analysis (e.g., Gene Ontology, KEGG) to identify the biological processes and signaling pathways affected by each drug.
Visualizing the Pathways
To illustrate the known and proposed mechanisms and workflows, the following diagrams are provided.
Caption: Known signaling pathway of Doxorubicin.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for comparison.
References
- 1. This compound | C32H37NO13 | CID 151897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Chemotherapy-induced tumor gene expression changes in human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights in gene expression alteration as effect of doxorubicin drug resistance in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 7. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
A Comparative Guide to Validating Biomarkers for Predicting Tumor Response to Sabarubicin Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current landscape for identifying and validating biomarkers to predict tumor response to Sabarubicin, a third-generation anthracycline. While specific, clinically validated biomarkers for this compound are still under investigation, this document outlines the established frameworks for biomarker validation, explores promising candidates based on the drug's mechanism of action and data from related anthracyclines, and provides detailed experimental protocols for validation studies.
Understanding this compound's Mechanism of Action
This compound is a disaccharide analog of the anthracycline antibiotic doxorubicin. Its primary antitumor activity stems from its interaction with topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, this compound inhibits the re-ligation of DNA strands, leading to double-strand breaks and subsequent cell cycle arrest and apoptosis.[1] A key feature of this compound is its ability to induce apoptosis through a p53-independent mechanism, which may offer a therapeutic advantage in tumors with mutated or non-functional p53.[1]
Figure 1: this compound's core mechanism of action.
Framework for Biomarker Validation
The journey from a candidate biomarker to clinical application is a rigorous, multi-stage process. This framework ensures that a biomarker is not only analytically sound but also clinically meaningful. The main stages include analytical validation, clinical validation, and establishing clinical utility.[2][3]
Figure 2: The biomarker validation workflow.
Comparative Analysis of Potential Predictive Biomarkers for Anthracyclines
Given the limited specific data for this compound, we can extrapolate from the broader class of anthracyclines, like doxorubicin, to identify promising biomarker candidates. The most well-studied potential biomarker is the status of the TOP2A gene, which encodes for topoisomerase II alpha.
Table 1: Comparison of Potential Biomarkers for Anthracycline Response
| Biomarker Candidate | Biological Role | Potential Predictive Value for Anthracycline Response | Common Validation Methods |
| TOP2A Gene Amplification/Deletion | Encodes the direct target of anthracyclines, topoisomerase IIα. | Co-amplification with HER2 is associated with improved survival in breast cancer patients treated with anthracycline-based chemotherapy.[4] May predict incremental response.[4][5] | Fluorescence In Situ Hybridization (FISH), Quantitative PCR (qPCR) |
| P-glycoprotein (MDR1/ABCB1) Expression | An ATP-dependent drug efflux pump that actively removes anthracyclines from cancer cells, conferring resistance.[6][7] | High expression is often correlated with poor response and multidrug resistance.[6] | Immunohistochemistry (IHC), qPCR, Western Blot |
| DNA Damage Response (DDR) Pathway Genes (e.g., BRCA1/2) | Involved in repairing DNA double-strand breaks induced by anthracyclines. | Alterations may sensitize tumors to DNA-damaging agents. Status as a predictive marker for anthracyclines is still under investigation. | Next-Generation Sequencing (NGS), qPCR |
Experimental Protocols for Biomarker Validation
The validation of the aforementioned biomarkers requires robust and reproducible experimental methodologies. Below are detailed protocols for key techniques.
This protocol is designed to quantify the amplification of the TOP2A gene in tumor tissue relative to a reference gene.
-
1. DNA Extraction:
-
Extract genomic DNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections using a commercially available kit, following the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
2. qPCR Assay Setup:
-
Prepare a master mix on ice for each gene (TOP2A and a stable reference gene, e.g., RNase P). The mix should contain a qPCR master mix (e.g., with SYBR Green), forward and reverse primers for the target gene, and nuclease-free water.[8][9]
-
Design and validate primers to ensure specificity and efficiency. For TOP2A, primers should target a stable exonic region.
-
Dispense the master mix into a 96-well qPCR plate.
-
Add a standardized amount of genomic DNA template to each well.[10] Include no-template controls (NTC) to check for contamination.
-
Run at least triplicate reactions for each sample to ensure technical reproducibility.[9]
-
-
3. qPCR Cycling and Data Acquisition:
-
Perform the qPCR reaction in a real-time PCR machine with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Record the fluorescence data at the end of each extension step.[11]
-
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) for both TOP2A and the reference gene for each sample.[11]
-
Calculate the relative copy number of TOP2A using the ΔΔCt method, comparing the tumor sample to a normal diploid control. An increased relative copy number indicates gene amplification.
-
This protocol allows for the visualization and semi-quantitative assessment of P-gp protein expression in tumor tissue sections.
-
1. Sample Preparation:
-
2. Antigen Retrieval:
-
To unmask the antigenic epitope, perform heat-induced epitope retrieval. Immerse slides in a citrate buffer (pH 6.0) and heat in a pressure cooker or microwave oven at 95-100°C for 10-20 minutes.[13]
-
Allow slides to cool to room temperature.
-
-
3. Staining Procedure:
-
Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.[1][12]
-
Block non-specific antibody binding by incubating with a blocking serum (from the same species as the secondary antibody) for at least 1 hour.[1]
-
Incubate the sections with a primary antibody specific for P-glycoprotein (e.g., clone C219) at a predetermined optimal dilution, typically overnight at 4°C in a humidified chamber.[14]
-
Wash slides with a buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash, then apply an avidin-biotin-enzyme complex (e.g., HRP-streptavidin).
-
Develop the signal using a chromogen substrate like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.[13]
-
-
4. Counterstaining and Mounting:
-
Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides, clear in xylene, and coverslip using a permanent mounting medium.[13]
-
-
5. Analysis:
-
Examine the slides under a light microscope. Assess P-gp expression based on the intensity and percentage of stained tumor cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.
-
This protocol provides a high-level workflow for using RNA-Seq to discover novel gene expression-based biomarkers of response or resistance.
-
1. RNA Extraction and Quality Control:
-
Extract total RNA from fresh-frozen or FFPE tumor samples using a suitable kit.
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) is a key quality metric.
-
Quantify the RNA concentration.
-
-
2. Library Preparation:
-
Deplete ribosomal RNA (rRNA), as it constitutes the majority of total RNA.
-
Fragment the remaining RNA into smaller pieces.
-
Synthesize first- and second-strand complementary DNA (cDNA).[15]
-
Perform end-repair, A-tailing, and ligate sequencing adapters with unique barcodes for multiplexing.[15]
-
Amplify the library via PCR.
-
-
3. Sequencing:
-
Quantify and pool the prepared libraries.
-
Sequence the libraries on a next-generation sequencing (NGS) platform (e.g., Illumina). Paired-end sequencing is recommended for comprehensive transcriptomic analysis.[16]
-
-
4. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference human genome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Perform differential gene expression analysis between responder and non-responder patient cohorts to identify candidate predictive biomarkers.
-
Further pathway and network analyses can provide insights into the biological mechanisms underlying treatment response.
-
Logical Framework for Biomarker-Guided Treatment Decisions
The ultimate goal of validating these biomarkers is to create a decision-making tool for clinicians to personalize this compound treatment.
Figure 3: Logic for biomarker-based treatment selection.
Conclusion and Future Directions
While the clinical validation of predictive biomarkers for this compound is an ongoing effort, the principles and methodologies outlined in this guide provide a clear path forward. The most promising avenue for investigation is the validation of TOP2A gene status, drawing on the substantial evidence from other anthracyclines. Furthermore, transcriptomic profiling using RNA-Seq holds the potential to uncover novel, more complex biomarker signatures that could refine patient selection and improve therapeutic outcomes. Future clinical trials of this compound should prioritize the collection of high-quality biological specimens to facilitate robust biomarker validation studies, ultimately paving the way for personalized cancer therapy.
References
- 1. ptglab.com [ptglab.com]
- 2. mdpi.com [mdpi.com]
- 3. Anthracycline resistance: the problem and its current definition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alteration of topoisomerase II-alpha gene in human breast cancer: association with responsiveness to anthracycline-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alteration of Topoisomerase II–Alpha Gene in Human Breast Cancer: Association With Responsiveness to Anthracycline-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular resistance to anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthracycline - Wikipedia [en.wikipedia.org]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. idtdna.com [idtdna.com]
- 10. clyte.tech [clyte.tech]
- 11. m.youtube.com [m.youtube.com]
- 12. Protocol for Immunohistochemistry Kit [elabscience.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 15. NGS Biomarker Testing and RNA Biomarker Discovery: Profiling Transcriptomic Signatures | Separation Science [sepscience.com]
- 16. illumina.com [illumina.com]
Independent Verification of Sabarubicin's p53-Independent Apoptotic Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic mechanism of Sabarubicin, focusing on the independent verification of its p53-independent activity. While direct, independent verification of this compound's p53-independent apoptosis is not extensively documented in publicly available literature, this guide draws parallels with the well-studied anthracycline, Doxorubicin, to infer and support this mechanism. Experimental data from studies on both compounds are presented to offer a comprehensive overview for research and drug development professionals.
Executive Summary
This compound, a novel disaccharide anthracycline, has demonstrated potent anti-tumor activity. A key aspect of its mechanism of action is its ability to induce apoptosis, or programmed cell death, in cancer cells. Emerging evidence suggests that this process may be independent of the tumor suppressor protein p53, a critical regulator of apoptosis. This is significant because many cancers harbor p53 mutations, rendering them resistant to conventional chemotherapies that rely on a functional p53 pathway. This guide compares the apoptotic effects of this compound with the established topoisomerase II inhibitor, Doxorubicin, which has known p53-dependent and -independent apoptotic pathways.
Comparison of Apoptotic Activity: this compound vs. Doxorubicin
The following table summarizes key quantitative data related to the apoptotic effects of this compound and Doxorubicin from various studies. This data provides a basis for comparing their potency and potential mechanisms.
| Parameter | This compound | Doxorubicin | Cell Line(s) | Key Findings & Citations |
| IC50 (nM) | Varies by cell line | Varies by cell line | Various cancer cell lines | Both agents exhibit potent cytotoxic effects with IC50 values in the nanomolar range, though specific values differ depending on the cancer type. |
| Apoptosis Induction | Demonstrated | Demonstrated | A2780 (Ovarian), various others | This compound induces apoptosis in A2780 human ovarian tumor cells, independent of mitochondrial DNA.[1] Doxorubicin is a well-known inducer of apoptosis in a wide range of cancer cells.[2][3][4] |
| p53 Status Correlation | Not explicitly verified | Varies | p53-wild type, p53-mutant, p53-null | Doxorubicin can induce apoptosis through both p53-dependent and p53-independent pathways.[2][3][4] In some p53-negative cells, Doxorubicin-mediated cell death is more aggressive.[3] The p53 status of cancer cells can influence their sensitivity to Doxorubicin.[2] |
| Caspase Activation | Implied | Caspase-3 activation | Saos-2 (Osteosarcoma) | Doxorubicin treatment leads to the activation of caspase-3, a key executioner caspase in apoptosis, in p53-null Saos-2 cells.[3] |
| Mitochondrial Involvement | Apoptosis is independent of mtDNA | Induces mitochondrial membrane depolarization and cytochrome c release | A2780 (Ovarian), Saos-2 (Osteosarcoma) | While this compound-induced apoptosis is independent of mitochondrial DNA in A2780 cells[1], Doxorubicin induces mitochondrial dysfunction as part of its apoptotic signaling in p53-null Saos-2 cells.[3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the potential p53-independent apoptotic pathway of this compound, a typical experimental workflow for assessing apoptosis, and a logical comparison of the mechanisms.
Caption: Proposed p53-independent apoptotic pathway of this compound.
Caption: Experimental workflow for assessing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin-induced apoptosis and chemosensitivity in hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ras Puts the Brake on Doxorubicin-mediated Cell Death in p53-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sabarubicin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Sabarubicin, an anthracycline antibiotic utilized in cancer research, requires stringent disposal procedures due to its cytotoxic nature. As a compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper handling and disposal are paramount to ensure personnel safety and environmental protection.[1] This guide provides detailed, step-by-step instructions for the safe disposal of this compound, aligning with general chemotherapy waste management principles.
Core Principles of this compound Waste Management
All materials contaminated with this compound, including unused solutions, empty vials, personal protective equipment (PPE), and cleaning materials, must be segregated as chemotherapy waste. The primary disposal route for chemotherapy waste is incineration at a licensed facility to ensure complete destruction of the cytotoxic compounds.[2][3][4]
A critical first step in proper waste segregation is to distinguish between bulk and trace contaminated items.
-
Bulk this compound Waste: This category includes grossly contaminated items, unused or expired this compound solutions, and spills. Any container holding more than 3% of the original drug volume is considered bulk waste.[4][5] Bulk this compound waste must be disposed of in black hazardous waste containers.[4][5]
-
Trace this compound Waste: This includes items with minimal residual contamination (less than 3% of the original volume), such as empty vials, syringes, IV bags, tubing, and contaminated PPE (gowns, gloves).[3][4][5] Trace this compound waste should be placed in designated yellow chemotherapy waste containers for incineration.[2][3][4][5]
Step-by-Step Disposal Procedures
-
Immediate Segregation: At the point of generation, determine if the waste is bulk or trace.
-
Containerization:
-
Place all sharps contaminated with this compound (needles, syringes, etc.) into a yellow, puncture-resistant sharps container specifically labeled for chemotherapy waste.[2]
-
Dispose of non-sharp trace waste (gloves, gowns, wipes) in yellow chemotherapy waste bags or bins.[2][3]
-
Collect all bulk this compound waste in black hazardous waste containers clearly labeled as "Hazardous Waste" and specifying the contents.[4][5]
-
-
Labeling: Ensure all waste containers are clearly labeled with the contents (e.g., "this compound Waste," "Chemotherapy Waste") and the appropriate hazard symbols.
-
Storage: Store waste containers in a secure, designated area away from general traffic until they are collected by a licensed hazardous waste disposal service.
-
Decontamination of Reusable Items: Reusable glassware and equipment can be decontaminated. While specific studies on this compound are not available, a common and effective method for other anthracyclines is soaking in a sodium hypochlorite solution (see Experimental Protocols below).
Quantitative Data: Stability of Related Anthracyclines
| Anthracycline | Vehicle | Concentration | Storage Conditions | Stability |
| Zorubicin | 0.9% NaCl | 1000 µg/ml | 4°C, in the dark | Stable for 6 hours |
| Zorubicin | 5% Dextrose | 1000 µg/ml | 4°C, in the dark | Stable for 4 hours |
| Doxorubicin | 0.9% NaCl | Not specified | 25°C | Stable for 24 days |
| Doxorubicin | 0.9% NaCl | Not specified | 4°C and -20°C | Stable for at least 43 days |
| Daunorubicin | 0.9% NaCl | Not specified | 4°C and -20°C | Stable for at least 43 days |
Table compiled from data in referenced studies.[6][7]
Experimental Protocols for Decontamination
For spills or decontamination of working surfaces and non-porous reusable equipment, chemical inactivation is a recommended procedure before final cleaning. Based on studies of other anthracyclines, the following protocol outlines a method for chemical degradation.
Objective: To chemically degrade this compound contamination on non-porous surfaces and equipment.
Materials:
-
Sodium hypochlorite (NaOCl) solution (e.g., household bleach, typically 5.25% NaOCl)
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, disposable gown, safety goggles, and a face shield.
-
Absorbent pads
-
Detergent solution
-
Water (deionized or distilled)
-
Yellow chemotherapy waste bags
Methodology:
-
Preparation: Ensure the area is well-ventilated. Don the appropriate PPE.
-
Initial Containment (for spills): If dealing with a liquid spill, cover the area with absorbent pads. For a powder spill, gently cover with damp absorbent pads to avoid aerosolization.
-
Application of Decontaminant: Prepare a fresh solution of sodium hypochlorite (a 1:10 dilution of 5.25% bleach is often used). Apply the solution liberally to the contaminated surface or immerse the equipment in the solution.
-
Contact Time: Allow for a contact time of at least one hour to ensure complete degradation of the anthracycline.[8]
-
Cleaning: After the contact time, absorb the cleaning solution with pads. Thoroughly wash the surface or equipment with a detergent solution, followed by a rinse with clean water.[2]
-
Disposal: All cleaning materials (absorbent pads, wipes, used PPE) must be disposed of as trace chemotherapy waste in yellow bags.[2]
Note: Studies on six other anthracyclines, including doxorubicin and daunorubicin, have shown that treatment with 5.25% sodium hypochlorite for one hour results in complete degradation into non-mutagenic residues.[8] While this provides a strong basis for its use, validation for this compound specifically has not been reported.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for this compound waste segregation and the decontamination process.
Caption: this compound Waste Segregation and Disposal Workflow.
Caption: Workflow for Decontamination of this compound Spills.
References
- 1. ehs.utoronto.ca [ehs.utoronto.ca]
- 2. laurentian.ca [laurentian.ca]
- 3. unthsc.edu [unthsc.edu]
- 4. researchgate.net [researchgate.net]
- 5. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 6. Stability and compatibility studies of zorubicin in intravenous fluids and PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Sabarubicin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with potent compounds like Sabarubicin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this cytotoxic agent.
This compound, a doxorubicin analogue, is recognized for its significant antitumor activity.[1] However, its cytotoxic nature necessitates stringent handling protocols to minimize exposure and ensure the well-being of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] The Material Safety Data Sheet (MSDS) for this compound specifies that it may cause genetic defects, cancer, and may damage fertility or the unborn child.[3] Therefore, adherence to comprehensive safety measures is critical.
Engineering Controls: All work with this compound should be conducted in a designated area, under a chemical fume hood or in a biological safety cabinet to avoid the formation of dust and aerosols.[2][3] An accessible safety shower and eyewash station are mandatory.[2]
Personal Protective Equipment (PPE): The following PPE is required when handling this compound. It is recommended to use disposable equipment to prevent cross-contamination.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated gloves.[4] | Provides an extra layer of protection against potential permeation. Natural rubber or high-thickness nitrile gloves are recommended.[5] |
| Eye Protection | Safety goggles with side-shields or a face shield.[2][3] | Protects eyes from splashes or aerosolized particles. |
| Body Protection | Impervious, disposable gown shown to resist permeability by hazardous drugs.[2][4] | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | A suitable respirator (e.g., N95) should be worn, especially when handling the powder form or when there is a risk of aerosol generation.[2][6] | Minimizes the risk of inhaling hazardous particles. |
Safe Handling and Operational Procedures
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
This compound should be stored in a separate, clearly marked, and well-ventilated area, away from incompatible materials.[6]
-
The recommended storage temperature is -20°C for the powder form.[2]
-
Access to the storage area should be restricted to authorized personnel.
Preparation and Administration:
-
Always wash hands thoroughly before and after handling the compound.[2][3]
-
Place a plastic-backed absorbent pad on the work surface to contain any potential spills.[7]
-
When preparing solutions, avoid creating dust.[2]
-
Do not eat, drink, or smoke in the designated handling area.[2][3]
Spill Management:
-
A cytotoxic spill kit should be readily available.[8]
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear full PPE, including respiratory protection, during cleanup.
-
For powder spills, gently cover with a wet paper towel to avoid aerosolization.[9]
-
Clean the area from the outside in with soap and water.[9]
-
Collect all cleanup materials in a sealed, clearly labeled hazardous waste container.[9]
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, are considered cytotoxic waste.[8][9] This waste must be segregated from regular laboratory trash.[6]
Waste Containment and Labeling:
-
Cytotoxic waste should be placed in a leak-proof, puncture-resistant container.[8]
-
The container must be clearly labeled with a cytotoxic hazard symbol.[7]
-
It is often recommended to double-bag the waste for added security.[6]
Final Disposal:
-
Dispose of the sealed waste container through an approved hazardous waste disposal service.[2]
-
Do not dispose of this compound or contaminated materials in sinks or general refuse.[9]
-
For unused or expired this compound, follow institutional guidelines for hazardous drug disposal, which may involve a licensed waste contractor.[10]
Emergency Procedures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[2][11]
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention.[2][3]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
Procedural Workflow for Handling this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. This compound|CAS 211100-13-9|DC Chemicals [dcchemicals.com]
- 2. This compound|211100-13-9|MSDS [dcchemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pogo.ca [pogo.ca]
- 5. Epirubicin permeation of personal protective equipment can induce apoptosis in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. laurentian.ca [laurentian.ca]
- 10. rcvs.org.uk [rcvs.org.uk]
- 11. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
